molecular formula C16H14ClN5NaO6PS2 B1498499 Rp-8-pCPT-cyclic GMPS Sodium CAS No. 153660-04-9

Rp-8-pCPT-cyclic GMPS Sodium

Cat. No.: B1498499
CAS No.: 153660-04-9
M. Wt: 525.9 g/mol
InChI Key: JERAACMSJYSCBY-OZOPYAHTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rp-8-pCPT-cyclic GMPS Sodium is a useful research compound. Its molecular formula is C16H14ClN5NaO6PS2 and its molecular weight is 525.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-OZOPYAHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660596
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153660-04-9
Record name Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Rp-8-pCPT-cGMPS Selectivity for PKG I vs. PKG II

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a membrane-permeable, metabolically stable competitive inhibitor of cGMP-dependent protein kinases (PKG).[1]

In the landscape of cyclic nucleotide signaling, selectivity is the primary challenge . While often categorized broadly as a "PKG inhibitor," Rp-8-pCPT-cGMPS occupies a specific niche. Unlike its counterpart Rp-8-Br-PET-cGMPS , which is highly selective for PKG I, Rp-8-pCPT-cGMPS acts as a pan-PKG inhibitor with a distinct functional bias toward PKG II .

This guide dissects the molecular mechanisms, quantitative selectivity profiles, and experimental protocols required to utilize Rp-8-pCPT-cGMPS effectively in distinguishing PKG I and PKG II signaling pathways.

Mechanistic Profile

Structural Determinants of Function

The efficacy of Rp-8-pCPT-cGMPS is derived from two critical chemical modifications to the guanosine cyclic monophosphate (cGMP) backbone:

  • Rp-Phosphorothioate Modification: The substitution of an exocyclic oxygen with sulfur at the phosphorus center in the Rp configuration prevents the conformational change required for the active site to phosphorylate substrates. It locks the kinase in an inactive holoenzyme state.

  • 8-pCPT Substitution: The addition of a para-chlorophenylthio group at the 8-position of the guanine ring significantly enhances lipophilicity, ensuring membrane permeability without the need for acetoxymethyl (AM) esters.

Mechanism of Inhibition

Rp-8-pCPT-cGMPS functions as a competitive antagonist . It binds to the cyclic nucleotide-binding (CNB) domains of the PKG regulatory subunits but does not induce the release of the catalytic domain.

G cGMP Endogenous cGMP PKG_Inactive PKG Holoenzyme (Inactive) cGMP->PKG_Inactive High Affinity Binding Inhibitor Rp-8-pCPT-cGMPS Inhibitor->PKG_Inactive Competitive Binding Complex_Active PKG-cGMP Complex (Active Kinase) PKG_Inactive->Complex_Active Conformational Change Complex_Inactive PKG-Inhibitor Complex (Locked Inactive) PKG_Inactive->Complex_Inactive No Conformational Change Substrate Substrate (e.g., VASP) Complex_Active->Substrate Catalysis Complex_Inactive->Substrate Blocked Phospho_Substrate p-Substrate (Phosphorylated) Substrate->Phospho_Substrate

Figure 1: Competitive inhibition mechanism.[2] Rp-8-pCPT-cGMPS occupies the CNB sites, preventing cGMP binding and subsequent kinase activation.

Selectivity Analysis: PKG I vs. PKG II

This is the most critical section for experimental design. A common misconception is that Rp-8-pCPT-cGMPS is purely "PKG I selective" or "PKG II selective." The reality is nuanced by isoform affinity and available alternatives.

Quantitative Comparison

While Rp-8-pCPT-cGMPS inhibits both isoforms, data indicates a functional preference for PKG II in certain contexts, particularly when compared to PKG I-specific tools.

InhibitorTarget SpecificityKi / IC50 (PKG I)Ki / IC50 (PKG II)Primary Application
Rp-8-pCPT-cGMPS Pan-PKG / PKG II Preferred Ki: ~0.5 µM (Iα/Iβ)IC50: 18.3 µM (Iα)Ki: 0.7 µMIC50: 0.16 µM The standard for inhibiting PKG II. Also inhibits PKG I, but is the only reliable tool for Type II.
Rp-8-Br-PET-cGMPS PKG I Selective Ki: ~0.03 µMKi: > 10 µM (Low affinity)Strictly for isolating PKG I effects. Does not inhibit PKG II effectively.[3][4]
DT-2 PKG I Selective (Peptide) High PotencyNo EffectHighly specific peptide inhibitor for PKG I.

*Note: IC50 values can vary significantly based on ATP concentration and substrate. The Cayman Chemical data (IC50: 0.16 µM for II vs 18.3 µM for Iα) suggests a strong biochemical selectivity for PKG II, whereas Tocris Ki data suggests comparable affinities. In practice, Rp-8-pCPT-cGMPS is the "Go-To" for PKG II because Rp-8-Br-PET-cGMPS fails to inhibit it.

The "Subtraction" Strategy

Because Rp-8-pCPT-cGMPS inhibits both isoforms (to varying degrees), but Rp-8-Br-PET-cGMPS inhibits only PKG I, the most robust experimental logic is a subtractive approach:

  • Effect A: Observed with Rp-8-Br-PET-cGMPS = PKG I Mediated .

  • Effect B: Observed with Rp-8-pCPT-cGMPS but NOT with Rp-8-Br-PET-cGMPS = PKG II Mediated .

SelectivityLogic Start Observed cGMP Effect Treat1 Treat with Rp-8-Br-PET-cGMPS (PKG I Selective) Start->Treat1 Result1 Is the effect inhibited? Treat1->Result1 Conclude1 Pathway is PKG I Dependent Result1->Conclude1 Yes Treat2 Treat with Rp-8-pCPT-cGMPS (Pan-PKG / Type II) Result1->Treat2 No Yes1 Yes No1 No Result2 Is the effect inhibited? Treat2->Result2 Conclude2 Pathway is PKG II Dependent Result2->Conclude2 Yes Conclude3 Pathway is PKG Independent (Check CNG Channels/PKA) Result2->Conclude3 No Yes2 Yes No2 No

Figure 2: Decision tree for distinguishing PKG isoforms using differential inhibitor sensitivity.

Experimental Protocols

Preparation and Handling
  • Solubility: Soluble in water or aqueous buffers (e.g., PBS) to at least 10 mM.

  • Stability: Highly resistant to mammalian phosphodiesterases (PDEs).[1] Stable in aqueous solution at -20°C.

  • Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into single-use volumes to avoid freeze-thaw cycles.

Cell-Based Assay Protocol (Inhibition of PKG)

This protocol validates PKG involvement in a cellular response (e.g., smooth muscle relaxation, secretion).

Materials:

  • Target Cells (e.g., intestinal mucosa for PKG II, vascular smooth muscle for PKG I)

  • Rp-8-pCPT-cGMPS (10 mM Stock)

  • Agonist (e.g., 8-pCPT-cGMP or ANP/SNP)

Workflow:

  • Seed Cells: Culture cells to 70-80% confluence.

  • Serum Starvation (Optional): Serum starve for 2-4 hours if the assay requires a synchronized baseline.

  • Pre-Incubation (Critical):

    • Add Rp-8-pCPT-cGMPS directly to the culture media.

    • Concentration: 10 µM – 50 µM. (Note: 10 µM is often sufficient for PKG II; higher concentrations may be needed for complete pan-inhibition).

    • Time: Incubate for 15–30 minutes at 37°C. This allows membrane permeation and equilibration with the kinase.

  • Stimulation:

    • Add the cGMP agonist (e.g., 8-pCPT-cGMP or NO donor).[5]

    • Note: Do not wash out the inhibitor. It acts competitively; removing it from the media will reverse the inhibition.

  • Readout: Measure downstream endpoint (e.g., VASP phosphorylation via Western Blot, Ca2+ flux, or chloride secretion).

In Vitro Kinase Assay

For confirming direct inhibition in lysates or purified protein.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, Substrate (e.g., Kemptide or VASPtide).

  • Inhibitor: Add Rp-8-pCPT-cGMPS at varying concentrations (0.1 µM – 100 µM) to determine IC50.

  • Initiation: Add Purified PKG I or PKG II enzyme.

  • Activation: Add 1 µM cGMP to activate the kinase (competing with the inhibitor).

  • Detection: Measure ³²P incorporation or use a colorimetric kinase assay kit.

Troubleshooting & Controls (Trustworthiness)

To ensure Scientific Integrity , you must control for off-target effects.

The CNG Channel Trap

Crucial Warning: Rp-8-pCPT-cGMPS is a partial agonist/activator of retinal cGMP-gated (CNG) ion channels.

  • False Positive Risk: If your readout involves Ca²⁺ influx in retinal or neuronal cells, an effect seen with Rp-8-pCPT-cGMPS might be due to channel opening, not kinase inhibition.

  • Control: Use L-cis-diltiazem (CNG channel blocker) to rule out channel contribution.

PKA Cross-Reactivity

At high concentrations (>100 µM), Rp-8-pCPT-cGMPS may inhibit PKA.

  • Validation: Use a specific PKA inhibitor (e.g., H-89 or KT 5720 ) alongside to confirm the effect is PKG-specific.

Self-Validating System

A robust experiment should include:

  • Negative Control: Vehicle only.

  • Positive Control: 8-Br-cGMP (Activator) alone.

  • Test Group: Inhibitor (Pre-treat) + Activator.

  • Selectivity Control: Rp-8-Br-PET-cGMPS (to rule out/in PKG I).

References

  • Butt, E., et al. (1994). Characterization of cyclic nucleotide-dependent protein kinases using Rp-8-pCPT-cGMPS. European Journal of Pharmacology, 269(2), 265-268.

  • Gamm, D.M., et al. (1995). The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms.[2] Journal of Biological Chemistry, 270, 27380-27388.[2]

  • Biolog Life Science Institute. (n.d.).[6] Technical Information: Rp-8-pCPT-cGMPS. Biolog Product Data.

  • Cayman Chemical. (n.d.). Rp-8-pCPT-cGMPS Product Information. Cayman Chemical.

  • Werner, K., et al. (2011). Cyclic GMP-dependent protein kinase inhibitors in health and disease. Pharmaceutics, 3(4), 754-778.

Sources

The Discerning Antagonist: A Technical Guide to Rp-8-pCPT-cGMPS for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Rp-8-pCPT-cGMPS, a pivotal tool for researchers investigating cGMP-mediated signaling pathways. We will delve into its chemical and physical properties, its mechanism of action as a potent and selective protein kinase G (PKG) inhibitor, and provide practical insights into its application in experimental settings. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this powerful pharmacological agent.

Foundational Understanding: The Significance of PKG Inhibition

The cyclic guanosine monophosphate (cGMP) signaling cascade is a ubiquitous and critical regulatory system in mammalian physiology, governing processes ranging from smooth muscle relaxation and platelet aggregation to neuronal function and memory formation. A key effector in this pathway is the cGMP-dependent protein kinase (PKG). To elucidate the precise role of PKG in these complex biological systems, specific and potent inhibitors are indispensable. Rp-8-pCPT-cGMPS has emerged as a gold-standard research tool for this purpose, offering superior membrane permeability and resistance to degradation compared to earlier generations of cGMP analogs.

Molecular Profile and Physicochemical Properties

Rp-8-pCPT-cGMPS, systematically named 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a synthetically modified cGMP analog. The key structural modifications—the addition of a p-chlorophenylthio (pCPT) group at the 8-position of the guanine ring and the phosphorothioate substitution at the cyclic phosphate moiety—confer its unique inhibitory properties and enhanced experimental utility.[1]

The pCPT group significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.[1][2][3] This is a critical advantage for in vitro studies with intact cells, as it allows for effective intracellular concentrations to be reached.[2] Furthermore, the Rp-phosphorothioate modification renders the cyclic phosphate bond resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular levels and minimizing metabolic side effects that could confound experimental results.[3][4]

PropertyValueSource(s)
Full Chemical Name 8-[(4-chlorophenyl)thio]-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] guanosine, monosodium salt[1]
Synonyms Rp-8-pCPT-cGMPS[1]
Molecular Formula C₁₆H₁₄ClN₅O₆PS₂ · Na[1][3]
Molecular Weight ~525.9 g/mol (sodium salt)[1][3]
Appearance Crystalline solid[1]
Solubility Soluble in water[1]
Purity Typically >99% by HPLC[3]
Storage -20°C, protect from light[3]

Mechanism of Action: Competitive Antagonism of PKG

Rp-8-pCPT-cGMPS functions as a competitive inhibitor of PKG.[2][5] It selectively binds to the cGMP-binding sites on the regulatory domain of the PKG holoenzyme, preventing the binding of endogenous cGMP. This action locks the enzyme in its inactive conformation, thereby inhibiting the phosphorylation of downstream target proteins.

The inhibitory constant (Ki) for PKG is approximately 0.5 µM.[2][5] The compound exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the distinct roles of these two major cyclic nucleotide-dependent kinases.[5]

PKG_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive Binds & Activates PKG_active Active PKG PKG_inactive->PKG_active pSubstrate Phosphorylated Substrate PKG_active->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->PKG_active Response Cellular Response pSubstrate->Response Rp_inhibitor Rp-8-pCPT-cGMPS Rp_inhibitor->PKG_inactive Competitively Inhibits

Figure 1: cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Experimental Applications and Protocols

The high cell permeability and stability of Rp-8-pCPT-cGMPS make it suitable for a wide range of applications, including studies on vasodilation, platelet function, and neuronal plasticity.[1][2]

General Considerations for Use
  • Pre-incubation: To ensure effective inhibition, it is crucial to pre-incubate cells or tissues with Rp-8-pCPT-cGMPS before applying the cGMP-elevating stimulus. A pre-incubation time of 30-60 minutes is generally recommended to allow for sufficient membrane penetration and equilibration with the intracellular target.[6]

  • Concentration Range: The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type and experimental conditions. A typical working concentration range is 1-10 µM.[1][6] It is advisable to perform a dose-response curve to determine the most effective concentration for a specific system.

  • Controls: Appropriate controls are essential for interpreting results. These should include a vehicle control (the solvent used to dissolve Rp-8-pCPT-cGMPS), a positive control (a known activator of the cGMP pathway, such as 8-pCPT-cGMP), and the experimental condition with the inhibitor alone.

Protocol: Inhibition of PKG-Mediated Vasodilation in Isolated Arterial Rings

This protocol provides a framework for assessing the role of PKG in vasodilation using Rp-8-pCPT-cGMPS.

  • Tissue Preparation: Isolate rat tail arteries and cut them into 2-3 mm rings.[1]

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Inhibitor Pre-incubation: Once a stable contraction is achieved, add Rp-8-pCPT-cGMPS (e.g., 10 µM) or vehicle to the organ bath and incubate for 30-60 minutes.[1]

  • Stimulation: Induce vasodilation by adding a nitric oxide donor (e.g., SIN-1) in a cumulative concentration-response manner.[1]

  • Data Acquisition: Record the changes in isometric tension. The relaxation response is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Analysis: Compare the concentration-response curves for the NO donor in the presence and absence of Rp-8-pCPT-cGMPS to determine the extent of PKG-mediated vasodilation.

Experimental_Workflow A 1. Isolate and Mount Arterial Rings B 2. Equilibrate under Resting Tension A->B C 3. Induce Stable Pre-contraction (e.g., Phenylephrine) B->C D 4. Pre-incubate with Rp-8-pCPT-cGMPS (10 µM) or Vehicle (30-60 min) C->D E 5. Add NO Donor (e.g., SIN-1) (Cumulative Doses) D->E F 6. Record Isometric Tension Changes E->F G 7. Analyze and Compare Concentration-Response Curves F->G

Figure 2: Experimental workflow for assessing PKG inhibition in isolated arteries.

Distinguishing from Agonists and Other Analogs

It is critical to distinguish Rp-8-pCPT-cGMPS from its stereoisomer, Sp-8-pCPT-cGMPS, and the parent agonist, 8-pCPT-cGMP. While Rp-8-pCPT-cGMPS is a potent PKG inhibitor, 8-pCPT-cGMP is a potent activator of PKG.[7] This highlights the stereospecificity of the PKG cGMP-binding pocket. When designing experiments, ensure the correct compound is being used to avoid misinterpretation of results.

Concluding Remarks

Rp-8-pCPT-cGMPS is a powerful and reliable tool for the investigation of cGMP/PKG signaling. Its enhanced cell permeability and metabolic stability provide significant advantages for cellular and tissue-based assays. A thorough understanding of its molecular properties and mechanism of action, coupled with carefully designed experimental protocols, will enable researchers to precisely dissect the multifaceted roles of PKG in health and disease, paving the way for new therapeutic strategies.

References

  • Rp-8-pCPT-cGMPS. BIOLOG Life Science Institute. [Link]

  • Rp-8-pCPT-PET-cGMPS. BIOLOG Life Science Institute. [Link]

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268. [Link]

  • Technical Information about Rp-8-CPT-cAMPS. BIOLOG Life Science Institute. [Link]

  • 8-pCPT-cGMP. BIOLOG Life Science Institute. [Link]

  • Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration. bioRxiv. [Link]

  • Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. ACS Publications. [Link]

  • Kramer, R. H., & Tibbs, G. R. (1996). Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(4), 1285–1293. [Link]

  • cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. National Institutes of Health. [Link]

  • Effects of KT5823 and Rp-8-pCPT-cGMPS on the protection provided by... ResearchGate. [Link]

Sources

Technical Guide: Rp-8-pCPT-cGMPS in cGMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rp-8-pCPT-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) represents a gold-standard chemical probe for elucidating the physiological roles of cGMP-dependent protein kinase (PKG).[1] Unlike early-generation inhibitors, this compound combines high membrane permeability with metabolic stability against phosphodiesterases (PDEs).[1][2] This guide provides a comprehensive technical analysis of its mechanism, selectivity profile, and validated experimental protocols for researchers dissecting cGMP signaling networks.[1]

Chemical Profile & Mechanism of Action[3]

Structural Logic

The efficacy of Rp-8-pCPT-cGMPS stems from two critical structural modifications to the native cGMP molecule:

  • Phosphorothioate Modification (Rp-Isomer): The substitution of an exocyclic oxygen atom on the phosphate group with sulfur in the Rp configuration renders the molecule resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs).[1] Crucially, this modification allows the molecule to bind to the regulatory domain of PKG without inducing the conformational change required for holoenzyme activation, thereby acting as a competitive antagonist .[1]

  • 8-pCPT Substitution: The addition of a parachlorophenylthio (pCPT) group at the 8-position of the guanine ring significantly enhances lipophilicity.[1] This modification solves the historical challenge of poor membrane permeability associated with unmodified cyclic nucleotides, allowing the inhibitor to passively diffuse across cell membranes without the need for microinjection or electroporation.[1]

Mechanism of Inhibition

Rp-8-pCPT-cGMPS functions as a competitive inhibitor of PKG I and PKG II.[1] By occupying the cGMP-binding sites (both high and low affinity) on the regulatory subunits, it prevents the binding of endogenous cGMP. Consequently, the autoinhibitory domain remains locked against the catalytic core, silencing kinase activity.[1]

Key Parameters:

  • Target: cGMP-dependent protein kinase (PKG I and PKG II).[1]

  • Inhibition Constant (

    
    ):  ~0.5 µM (varies slightly by isoform).[1]
    
  • Permeability: High (Lipophilic).[1][2]

  • Metabolic Stability: Resistant to PDE hydrolysis.[1][3]

Selectivity Landscape & Comparative Analysis

A common pitfall in cGMP research is the use of non-specific inhibitors. Rp-8-pCPT-cGMPS is preferred over alternatives due to its superior specificity profile.[1]

Comparative Inhibitor Profile

The following table contrasts Rp-8-pCPT-cGMPS with other common agents.

CompoundTarget SpecificityMembrane PermeabilityPDE StabilityNotes
Rp-8-pCPT-cGMPS High (PKG I & II) High Yes Preferred tool for intact cells.
Rp-8-Br-cGMPSModerateLow/ModerateYesLess permeable; often requires higher concentrations.[1]
Rp-cGMPSModerateVery LowYesRequires microinjection or acetoxymethyl (AM) esterification.[1]
KT5823VariableHighN/AWarning: Often ineffective in intact cells due to sequestration; questionable specificity.[1]
Rp-8-Br-PET-cGMPSHigh (PKG I selective)HighYesUsed when distinguishing PKG I vs PKG II.[1]
Critical Caution: CNG Channels

While Rp-8-pCPT-cGMPS inhibits PKG, it acts as a partial or full agonist for Cyclic Nucleotide-Gated (CNG) channels, particularly in retinal tissues.[1]

  • Implication: If a cellular response persists after Rp-8-pCPT-cGMPS treatment, the effect may be mediated by CNG channels rather than PKG.[1] This property allows researchers to discriminate between kinase-dependent and channel-dependent pathways.[1][2][3]

Visualization of Signaling & Inhibition

The following diagram illustrates the canonical cGMP pathway and the precise intervention point of Rp-8-pCPT-cGMPS.

cGMP_Pathway cluster_PKG PKG Activation Complex NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE PDEs (Degradation) cGMP->PDE Hydrolysis PKG_Inactive PKG (Inactive) Regulatory + Catalytic cGMP->PKG_Inactive Binds Regulatory Site PKG_Active PKG (Active) Dissociated/Open PKG_Inactive->PKG_Active Conformational Change Substrates Phosphorylation of Substrates (e.g., VASP) PKG_Active->Substrates Phosphorylates Response Physiological Response (e.g., Vasorelaxation) Substrates->Response Inhibitor Rp-8-pCPT-cGMPS Inhibitor->PKG_Inactive Competitive Antagonism (No Activation)

Caption: Figure 1. Mechanism of Action. Rp-8-pCPT-cGMPS competitively binds PKG, preventing the cGMP-induced conformational change required for kinase activation.[1]

Validated Experimental Protocol: Cell-Based Inhibition

This protocol is designed for adherent cell lines (e.g., smooth muscle cells, fibroblasts) to assess PKG-dependent phosphorylation (e.g., VASP-Ser239).[1]

Reagents & Preparation
  • Compound: Rp-8-pCPT-cGMPS, sodium salt.[1][3][4]

  • Solvent: Water or aqueous buffer (e.g., PBS).[1]

    • Note: Unlike many organic inhibitors, the sodium salt is water-soluble.[1] Avoid DMSO if possible to minimize solvent toxicity, though DMSO is compatible.[1]

  • Stock Solution: Prepare a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Workflow
  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluence.

  • Serum Starvation (Optional but Recommended): Serum starve cells for 4–12 hours to reduce basal kinase activity.[1]

  • Inhibitor Pre-incubation (CRITICAL):

    • Replace media with fresh serum-free media containing 10–50 µM Rp-8-pCPT-cGMPS .[1]

    • Incubate for 30–60 minutes at 37°C.

    • Rationale: Although lipophilic, passive diffusion is slower than the rapid burst of cGMP produced by agonists like NO donors.[1] Adequate pre-incubation ensures the inhibitor occupies the kinase binding sites before the cGMP surge.

  • Agonist Stimulation:

    • Add cGMP-elevating agent (e.g., 100 µM SNP or 10 µM 8-pCPT-cGMP agonist) directly to the media.[1]

    • Incubate for the desired timepoint (typically 5–30 minutes).[1]

  • Termination & Lysis:

    • Aspirate media rapidly.

    • Wash once with ice-cold PBS.[1]

    • Add ice-cold Lysis Buffer (containing phosphatase inhibitors) and scrape cells immediately.[1]

  • Readout:

    • Perform Western Blot for phospho-VASP (Ser239) or other specific PKG substrates.[1]

Experimental Workflow Diagram

Protocol_Workflow Step1 1. Preparation 10mM Stock in H2O Step2 2. Pre-Incubation 30-60 min @ 37°C (10-50 µM) Step1->Step2 Dilute in Media Step3 3. Stimulation Add NO Donor/Agonist Step2->Step3 Inhibitor Present Step4 4. Lysis & Analysis Western Blot / ELISA Step3->Step4 Stop Reaction

Caption: Figure 2. Standard Inhibition Workflow. Pre-incubation is the critical step to ensure inhibitor saturation prior to agonist stimulation.[2]

Troubleshooting & Controls

ObservationPossible CauseCorrective Action
No Inhibition Observed Insufficient pre-incubation time.[1]Increase pre-incubation to 60-90 minutes.
Concentration too low.Titrate up to 100 µM (monitor for non-specific effects).
Pathway is PKG-independent.[1]Verify with a distinct inhibitor sequence or siRNA knockdown.[1]
Cell Toxicity High concentration / Long exposure.[1]Reduce concentration; check cell viability (MTT assay).[1][5]
Unexpected Activation CNG Channel activation.Use CNG channel blockers (e.g., L-cis-diltiazem) to rule out channel effects.[1]

References

  • Butt, E. et al. (1994).[1][3] (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][6] European Journal of Pharmacology: Molecular Pharmacology.

  • Gamm, D.M. et al. (1995).[1] The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms. Journal of Biological Chemistry.

  • Biolog Life Science Institute. (n.d.).[1] Technical Information: Rp-8-pCPT-cGMPS. Biolog Product Data.

  • Cayman Chemical. (n.d.).[1] Rp-8-pCPT-cGMPS Product Information. Cayman Chemical.[1]

  • Wei, J.Y. et al. (1996).[1] Critical role of cGMP-dependent protein kinase in angiogenesis.[1] Proceedings of the National Academy of Sciences. [1]

Sources

Technical Guide: Rp-8-pCPT-cGMPS Resistance to Phosphodiesterase Hydrolysis

[1]

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) represents a critical tool in signal transduction research, functioning as a membrane-permeable, metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2]

Unlike native cGMP or early-generation analogs (e.g., 8-Br-cGMP), Rp-8-pCPT-cGMPS exhibits absolute resistance to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs).[1] This guide details the structural basis of this resistance, its pharmacological implications, and provides a validated experimental framework for verifying its stability in biological systems.[1]

Part 1: Molecular Architecture & Stability Mechanisms[1]

The resistance of Rp-8-pCPT-cGMPS to PDE hydrolysis is not accidental; it is a direct consequence of precise stereochemical engineering at the cyclic phosphate ring.[1]

The Phosphorothioate Modification (Rp-Configuration)

The defining feature of this analog is the substitution of one of the exocyclic oxygen atoms on the phosphate group with a sulfur atom. This creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp and Sp.[1]

  • Rp-Isomer (Inhibitor): The sulfur atom is positioned such that it prevents the nucleophilic attack by the hydroxide ion (activated by the metal ion in the PDE catalytic site) required to cleave the phosphodiester bond. This renders the molecule chemically inert to PDE catalysis.

  • Sp-Isomer (Activator): Conversely, the Sp configuration often retains substrate activity for PDEs and acts as a PKG activator.[1]

The 8-pCPT Modification

While the sulfur substitution confers stability, the 8-(4-chlorophenylthio) group attached to the purine ring serves two parallel functions:

  • Lipophilicity: It dramatically increases the compound's logP (approx.[1] 2.61), allowing passive diffusion across cell membranes without the need for microinjection or acetoxymethyl (AM) esterification.[1]

  • Affinity: It enhances binding affinity to the PKG regulatory domain.[1]

Comparative Stability Profile

The following table contrasts Rp-8-pCPT-cGMPS with native signaling molecules and first-generation analogs.

CompoundRolePDE Hydrolysis SusceptibilityMembrane PermeabilitySpecificity
Native cGMP AgonistHigh (Rapid degradation)Low (Requires permeabilization)Broad (PKG, PDE, Channels)
8-Br-cGMP AgonistModerate (Slow hydrolysis)Low to ModerateBroad
Rp-cGMPS AntagonistResistant LowPKG-I selective
Rp-8-pCPT-cGMPS Antagonist Absolute Resistance High Pan-PKG Inhibitor

Part 2: Mechanism of Action & Signaling Pathway

Rp-8-pCPT-cGMPS functions by occupying the cGMP-binding sites on the regulatory domain of PKG without inducing the conformational change required to release the catalytic subunit.[1] Because it cannot be degraded by PDEs, it maintains a constant intracellular concentration, "locking" the system in an inhibited state.[1]

Visualization: The PDE-Resistant Blockade

The following diagram illustrates the interruption of the NO/cGMP signaling cascade.

GNONitric Oxide (NO)sGCSoluble Guanylyl CyclaseNO->sGCActivatescGMPNative cGMPsGC->cGMPCatalyzes conversion of GTPGTPGTPGTP->sGCPDEPhosphodiesterases(PDE1, PDE5, etc.)cGMP->PDESubstrate forPKGProtein Kinase G(PKG)cGMP->PKGActivatesGMP5'-GMP(Inactive)PDE->GMPHydrolysisInhibitorRp-8-pCPT-cGMPS(Synthetic Analog)Inhibitor->PDERESISTANT(No Hydrolysis)Inhibitor->PKGCompetitive Inhibition(Locks Inactive State)SubstratesPhosphorylation ofTarget Proteins (VASP, etc.)PKG->SubstratesSignal Transduction

Figure 1: Signal transduction pathway showing Rp-8-pCPT-cGMPS competitively inhibiting PKG while bypassing PDE degradation.[1][3]

Part 3: Experimental Validation Protocol

To verify the stability of Rp-8-pCPT-cGMPS in your specific biological matrix (e.g., platelet lysate, tissue homogenate), use the following HPLC-based stability assay. This protocol distinguishes the analog from native nucleotides based on hydrophobicity.[1]

Protocol: In Vitro PDE Stability Assay

Objective: Quantify the hydrolysis rate of Rp-8-pCPT-cGMPS in the presence of broad-spectrum PDEs compared to cGMP.

1. Reagents & Buffer Preparation[1]
  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ (Mg²⁺ is essential for PDE activity).[1]

  • Enzyme Source: Purified PDE (e.g., PDE1 from bovine heart) or crude cell lysate (50 µg total protein).[1]

  • Substrates:

    • Control: 100 µM cGMP.[1]

    • Test: 100 µM Rp-8-pCPT-cGMPS.

  • Stop Solution: 0.4 M Perchloric acid (HClO₄) or 100% Methanol (ice-cold).[1]

2. Experimental Workflow
  • Equilibration: Pre-incubate Enzyme Source in Incubation Buffer at 37°C for 5 minutes.

  • Initiation: Add Substrate (cGMP or Rp-8-pCPT-cGMPS) to initiate the reaction.[1] Total volume: 200 µL.[1]

  • Sampling: At designated time points (0, 10, 30, 60, 120 min), remove 40 µL aliquots.

  • Quenching: Immediately mix aliquot with 10 µL Stop Solution to denature PDEs.

  • Neutralization: If using acid, neutralize with KHCO₃ to pH 7.[1]0. Centrifuge at 12,000 x g for 5 min to remove protein precipitate.

  • Analysis: Inject 20 µL of supernatant into HPLC.

3. HPLC Conditions (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][4][5] The lipophilic 8-pCPT group ensures the analog elutes significantly later than native cGMP.

  • Mobile Phase:

    • A: 100 mM Sodium Phosphate buffer (pH 6.0).

    • B: Acetonitrile (ACN).[1][5]

  • Gradient: Isocratic 70% A / 30% B (Adjust B up to 50% if retention is too high).

  • Detection: UV Absorbance.[1][6][7]

    • cGMP: 254 nm.[1][5]

    • Rp-8-pCPT-cGMPS:276 nm (The pCPT group shifts the lambda max).

4. Expected Results (Data Interpretation)
AnalyteRetention Time (Approx)Area at T=0 minArea at T=120 minConclusion
cGMP ~4-6 min100%< 10%Hydrolyzed to 5'-GMP
Rp-8-pCPT-cGMPS ~12-15 min100%> 98%Stable / Resistant

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Specification & Technical Data. [Link][1]

  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][8] European Journal of Pharmacology: Molecular Pharmacology. [Link]

  • Genieser, H.G., et al. (1992). Synthesis and properties of phosphorothioate analogues of cyclic GMP. [Link][1]

Technical Guide: Rp-8-pCPT-cGMPS Inhibition of PKG Isoforms

[1][2][3]

Executive Summary

Rp-8-pCPT-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) represents a critical tool in signal transduction research, acting as a membrane-permeable, metabolically stable, competitive inhibitor of cGMP-dependent protein kinase (PKG).

Unlike first-generation inhibitors (e.g., Rp-cGMPS), the addition of the 8-pCPT (parachlorophenylthio) group significantly enhances lipophilicity, allowing for application in intact cells without microinjection. Crucially, the Rp-phosphorothioate modification prevents the conformational change necessary for the release of the catalytic subunit, thereby locking the holoenzyme in an inactive state.

Critical Application Note: Researchers must distinguish this compound from its non-thio counterpart, 8-pCPT-cGMP, which is a potent activator of PKG. Confusing these two will invert experimental results.

Mechanistic Pharmacology

The "Rp" vs. "Sp" Stereochemistry

The inhibition mechanism relies on the chirality of the phosphorus atom in the cyclic phosphate ring.

  • Sp-isomers: Mimic the natural cGMP conformation, inducing the allosteric change that activates the kinase.

  • Rp-isomers: Bind to the Regulatory (R) subunits of PKG (Sites A and B) but do not induce the conformational shift required to expose the Catalytic (C) site. They act as "dead-end" competitive antagonists.

Isoform Selectivity Profile

Rp-8-pCPT-cGMPS is a broad-spectrum PKG inhibitor with distinct functional potencies across isoforms. While binding affinities (


PKG II
Diagram 1: Mechanism of Competitive Inhibition

The following diagram illustrates the competitive antagonism of Rp-8-pCPT-cGMPS against endogenous cGMP at the regulatory domain.

PKG_Inhibition_Mechanismcluster_inactiveInactive HoloenzymePKG_RPKG RegulatorySubunitPKG_CPKG CatalyticSubunitPKG_R->PKG_CInhibitsActiveActive Kinase(Dissociation)PKG_R->ActiveWith cGMPLockedLOCKED Complex(No Activity)PKG_R->LockedWith InhibitorcGMPEndogenouscGMPcGMP->PKG_RHigh AffinityBindingInhibitorRp-8-pCPT-cGMPS(Inhibitor)Inhibitor->PKG_RCompetitiveBinding

Caption: Rp-8-pCPT-cGMPS binds the regulatory subunit, preventing the conformational shift required for catalytic activation.

Quantitative Profile: Inhibition Constants ( )

The values below represent a consensus from biochemical assays using purified enzymes. Note the discrepancy between binding affinity (


Table 1: Binding and Inhibition Constants[1]
Target Isoformngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Binding Affinity)

(Functional)
Selectivity Note
PKG I

0.50

M
~18.3

M
Moderate inhibition; requires higher conc. than PKG II.[1][2][3][4]
PKG I

0.45

M
N/ASimilar binding profile to I

.
PKG II 0.70

M
0.16

M
High Functional Potency. Often considered the primary target in functional assays.
PKA (cAPK) > 10-50

M
> 100

M
Low affinity. Exhibits ~100-fold selectivity for PKG over PKA.

Data Interpretation:

  • 
     vs. 
    
    
    :
    While the binding (
    
    
    ) is similar across isoforms, the functional impact (
    
    
    ) is drastically more potent for PKG II . This makes Rp-8-pCPT-cGMPS the inhibitor of choice for studying PKG II-mediated pathways (e.g., intestinal secretion, bone growth).
  • PKA Cross-Reactivity: At concentrations >50

    
    M, this compound may begin to inhibit PKA. Always titrate carefully.
    

Experimental Protocols

Preparation and Storage
  • Solubility: Soluble in water or aqueous buffers (e.g., PBS) to at least 10 mM.

  • Stock Solution: Prepare a 10 mM stock in PCR-grade water. Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store lyophilized powder at -20°C. Stock solutions are stable at -20°C for 3-6 months.

In Vivo (Intact Cell) Inhibition Protocol

Because this inhibitor competes with endogenous cGMP, pre-incubation is mandatory . If you add the inhibitor after or simultaneously with the stimulus (e.g., NO donor), the endogenous cGMP surge will likely outcompete the inhibitor.

Diagram 2: Intact Cell Workflow

Protocol_WorkflowStep11. Cell Seeding(Allow adhesion 24h)Step22. Serum Starvation(4-12h, reduces basal cGMP)Step1->Step2Step33. PRE-INCUBATION(Add Rp-8-pCPT-cGMPS)Time: 30-60 minConc: 10-50 µMStep2->Step3Step44. Stimulation(Add NO donor/Agonist)Time: 5-30 minStep3->Step4NoteCRITICAL: Step 3 allows inhibitorto occupy R-subunits beforecGMP surge.Step3->NoteStep55. Analysis(Western Blot / ELISA / Imaging)Step4->Step5

Caption: Step-by-step workflow for ensuring effective kinase inhibition in cell culture models.

Protocol Details
  • Starvation: Serum starve cells (0.1% - 0.5% FBS) for 4–12 hours. This lowers basal cGMP levels, making it easier for the inhibitor to occupy the kinase binding sites.

  • Pre-Incubation (Critical): Add Rp-8-pCPT-cGMPS (typically 10–50

    
    M ) to the culture media. Incubate for 30–60 minutes  at 37°C.
    
    • Note: The lipophilic nature ensures membrane crossing, but diffusion takes time.

  • Stimulation: Add your agonist (e.g., SNP, DEA-NONOate, or 8-pCPT-cGMP if testing competition).

  • Lysis/Readout: Proceed immediately to lysis. Common readouts include phosphorylation of VASP (Ser239) or RhoA inhibition.

Selectivity & Troubleshooting (E-E-A-T)

The "Channel" Trap

Warning: While Rp-8-pCPT-cGMPS inhibits PKG, it acts as an agonist (activator) for Cyclic Nucleotide-Gated (CNG) channels, particularly in retinal systems.

  • Solution: If your cell type expresses CNG channels, use Rp-8-Br-PET-cGMPS instead. The "PET" modification prevents channel activation.

PKA Cross-Talk

If you observe inhibition of PKA targets (e.g., CREB phosphorylation) at 50

  • Lower the concentration to 10

    
    M.
    
  • Run a control with a specific PKA inhibitor (e.g., H-89 or KT 5720) to distinguish the pathways.

Control Compounds

Always run a parallel condition with the Sp-isomer (Sp-8-pCPT-cGMPS) or the non-thio activator (8-pCPT-cGMP) to prove that the observed effect is reversible and cGMP-dependent.

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Datasheet (Cat. No. C 013). [Link]

  • Butt, E., et al. (1995). "The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms." Journal of Biological Chemistry, 270(45), 27380–27388.[2] [Link]

  • Butt, E., et al. (1994). "Rp-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[5] European Journal of Pharmacology, 269(2), 265-268. [Link]

Technical Guide: Rp-8-pCPT-cGMPS Modulation of Retinal CNG Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a sophisticated pharmacological tool primarily utilized to dissect cyclic nucleotide signaling pathways.[1] While widely recognized as a membrane-permeable, metabolically stable inhibitor of cGMP-dependent protein kinase (PKG) , its interaction with retinal Cyclic Nucleotide-Gated (CNG) channels is complex and distinct.[1]

Unlike simple blockers, Rp-8-pCPT-cGMPS functions as a high-affinity partial agonist at retinal CNG channels.[1] This duality—inhibiting PKG while binding to and weakly activating CNG channels—makes it a critical discriminator in signal transduction research. This guide details the biophysical mechanisms, experimental protocols, and data interpretation strategies required to use this compound effectively in retinal electrophysiology.[1]

Molecular Profile & Target Architecture[1]

Chemical Properties[1][2][3][4][5][6]
  • Systematic Name: 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.[1][2]

  • Key Modifications:

    • 8-pCPT (parachlorophenylthio): Enhances lipophilicity (membrane permeability) and increases affinity for the CNG channel binding pocket via hydrophobic interactions.

    • Rp-Phosphorothioate (Sulfur substitution): Confers resistance to phosphodiesterases (PDE) and drastically alters the gating efficacy (E_eff) compared to the parent nucleotide.[1]

Retinal CNG Channel Architecture

Retinal CNG channels are heterotetramers located in the plasma membrane of photoreceptor outer segments.

  • Rod Channels: Composition of 3x CNGA1 and 1x CNGB1 subunits.

  • Cone Channels: Composition of 3x CNGA3 and 1x CNGB3 subunits.

  • Gating: Ligand-gated.[1] Binding of cGMP (syn-conformation) to the C-linker/CNBD (Cyclic Nucleotide Binding Domain) triggers pore opening.[1]

Mechanism of Action: The "Partial Agonist" Paradox

The interaction of Rp-8-pCPT-cGMPS with CNG channels is defined by high binding affinity but low gating efficacy .[1]

Binding Dynamics (Affinity)

The 8-pCPT moiety allows the molecule to anchor deeply into the hydrophobic pocket of the CNBD.[1]

  • Affinity (

    
    ):  The compound exhibits a binding affinity often higher or comparable to cGMP.[1] The pCPT group interacts with specific leucine residues (e.g., L538 in CNGA1), stabilizing the bound state.[1]
    
Gating Kinetics (Efficacy)

The Rp-phosphorothioate modification at the phosphate backbone introduces an unfavorable electrostatic or steric interaction that hinders the allosteric transition required to fully open the pore.[1]

  • Result: The channel enters a "bound but closed" or "flickering" state.[1]

  • Partial Agonism: Unlike a pure antagonist (which binds without opening), Rp-8-pCPT-cGMPS elicits a small macroscopic current (typically 1–10% of

    
     depending on voltage and isoform).[1]
    
Functional Consequence: The "Activating Antagonist"

The observed effect depends entirely on the background cGMP concentration:

Experimental ConditionBackground cGMPEffect of Rp-8-pCPT-cGMPSMechanism
Dark State / Resting Low / PhysiologicalActivation (Potentiation) High affinity binding recruits channels that would otherwise be empty, causing a net increase in current (albeit weak).[1]
Saturated / Light High (Experimental)Inhibition (Antagonism) The molecule competes with cGMP for binding sites.[1] Since its efficacy is lower than cGMP, it displaces the full agonist, reducing the total current.[1]
Visualization: Signaling & Interaction[1]

G cluster_0 Photoreceptor Outer Segment cGMP Endogenous cGMP (Full Agonist) CNG_Closed CNG Channel (Closed) cGMP->CNG_Closed High Efficacy Binding PKG Protein Kinase G (PKG) cGMP->PKG Activation Rp8pCPT Rp-8-pCPT-cGMPS (Exogenous Modulator) Rp8pCPT->cGMP Competes for Binding Site Rp8pCPT->CNG_Closed High Affinity Binding Rp8pCPT->PKG Potent Inhibition CNG_Open CNG Channel (Fully Open) CNG_Closed->CNG_Open Gating Transition CNG_Flicker CNG Channel (Partial/Flicker Open) CNG_Closed->CNG_Flicker Inefficient Gating caption Fig 1: Dual action of Rp-8-pCPT-cGMPS. It inhibits PKG strongly while acting as a partial agonist on CNG channels.

[1]

Experimental Protocols

Patch-Clamp Configuration

To accurately characterize the effect, Inside-Out patches are recommended.[1] This configuration grants direct access to the cytoplasmic face of the channel where the ligand binding domain resides.[1]

Equipment Setup:

  • Amplifier: Axopatch 200B or equivalent.

  • Pipettes: Borosilicate glass, 2–5 MΩ resistance.[1]

  • Solution Exchange: Fast perfusion system (e.g., RSC-200) with <50 ms exchange time.

Protocol A: Dose-Response (Efficacy Check)

Objective: Determine the partial agonist capability in the absence of cGMP.

  • Baseline: Perfusion with control solution (0 cGMP). Current should be 0 pA.[1]

  • Saturation Control: Apply 1 mM cGMP to establish

    
    .
    
  • Wash: Return to control solution.

  • Test Step: Apply Rp-8-pCPT-cGMPS in increasing concentrations (0.1 µM, 1 µM, 10 µM, 100 µM).

  • Analysis: Normalize current responses (

    
    ) to 
    
    
    
    .
    • Expected Result:

      
       saturates at ~0.05 – 0.15 (5-15% activation).[1]
      
Protocol B: Competition Assay (Antagonism Check)

Objective: Measure inhibition in the presence of physiological cGMP.[2][3]

  • Activation: Apply 20 µM cGMP (approx. physiological concentration).[1][4][2] Record steady-state current (

    
    ).[1]
    
  • Co-Application: Apply 20 µM cGMP + 50 µM Rp-8-pCPT-cGMPS .

  • Observation:

    • If

      
      : The compound is acting as a competitive antagonist.[1]
      
    • If

      
      : The compound's partial agonism is additive (rare at this cGMP concentration, more common at very low cGMP).[1]
      
Data Presentation Template
ParameterRod CNG (CNGA1/B1)Cone CNG (CNGA3/B3)Notes

(Activation)
~0.5 - 2.0 µM~0.5 - 5.0 µMHigh affinity binding.[1]

/ Efficacy
5 - 15% of cGMP1 - 10% of cGMPActs as a partial agonist.[1]
Inhibition Mode CompetitiveCompetitiveDisplaces cGMP.[5]
Voltage Dependence WeakWeakUnlike pore blockers, effect is largely voltage-independent.[1]

Implications for Drug Development & Research

Distinguishing PKG vs. CNG Pathways

The primary utility of Rp-8-pCPT-cGMPS is its selectivity profile:

  • PKG: Potent Inhibitor (

    
     in nanomolar range).[1][6]
    
  • CNG: Partial Agonist / Weak Antagonist.[1]

Decision Logic: If a cellular response is abolished by Rp-8-pCPT-cGMPS, verify the pathway:

  • Does the response rely on channel opening? If yes, the compound might be blocking the channel (check concentrations).[1]

  • Does the response rely on phosphorylation? If yes, it is likely a PKG-mediated effect.[1]

Recommendation: Always use a "dead" analog (like Rp-cGMPS, which has lower affinity) or a specific pore blocker (like L-cis-diltiazem) as a control to rule out direct channel blockade.[1]

Therapeutic Potential

While Rp-8-pCPT-cGMPS itself is a research tool, the scaffold inspires drugs for Retinitis Pigmentosa (RP) .[1] In RP, excessive cGMP leads to cytotoxic Ca2+ influx through CNG channels.[1]

  • Strategy: Develop derivatives that retain the high affinity (pCPT) but have zero efficacy (pure antagonists), effectively "plugging" the channel against the endogenous cGMP surge.[1]

Visualization: Experimental Workflow

Workflow cluster_inputs Preparation cluster_process Recording Protocol cluster_output Analysis ExcisedPatch Excised Patch (Inside-Out) Step1 1. Record Leak (0 cGMP) ExcisedPatch->Step1 Solutions Solutions: 1. Control (0 cGMP) 2. Saturation (1mM cGMP) 3. Test (Rp-Analog) Solutions->Step1 Step2 2. Record I_max (1mM cGMP) Step1->Step2 Step3 3. Washout Step2->Step3 Step4 4. Apply Rp-8-pCPT-cGMPS (Dose Escalation) Step3->Step4 CurveFit Fit Dose-Response (Hill Equation) Step4->CurveFit DetermineMode Determine Mode: Partial Agonist vs. Competitive Antagonist CurveFit->DetermineMode caption Fig 2: Patch-clamp workflow for characterizing partial agonism.

References

  • Wucherpfennig, S., et al. (2022).[1][3][7] "cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function." Pharmaceutics, 14(10), 2102.[1][4] Link[1][4]

  • Kramer, R. H., & Tibbs, G. R. (1996).[1] "Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action." Journal of Neuroscience, 16(4), 1285-1293.[1] Link

  • Wei, J. Y., et al. (1996).[1] "Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel."[8] Journal of Biological Chemistry.

  • Biolog Life Science Institute. "Rp-8-pCPT-cGMPS Product Information." Link

  • Zimmerman, A. L., et al. (1985).[1][5] "Interaction of hydrolysis-resistant analogs of cyclic GMP with the phosphodiesterase and light-sensitive channel of retinal rod outer segments." PNAS, 82(24), 8813-8817.[1]

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Rp-8-pCPT-cGMPS Concentration for Selective PKG Inhibition

Executive Summary

Rp-8-pCPT-cGMPS (Rp-8-(4-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate) is a potent, membrane-permeable, and metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG/cGK).[1] Unlike earlier generations of inhibitors (e.g., KT5823, which has questioned efficacy in intact cells), Rp-8-pCPT-cGMPS acts directly on the cyclic nucleotide-binding sites of the regulatory subunit.

However, its utility is strictly concentration-dependent.[1] Under-dosing leads to incomplete inhibition due to competition with endogenous cGMP, while over-dosing (>50 µM) breaches the selectivity window, causing off-target inhibition of Protein Kinase A (PKA) and modulation of Cyclic Nucleotide-Gated (CNG) channels.[1] This guide defines the optimal concentration windows for purified enzyme assays versus intact cell experiments to ensure data integrity.

Mechanistic Rationale

To use this inhibitor effectively, one must understand the chemical modifications that dictate its behavior:

  • Rp-Phosphorothioate Modification: The substitution of an exocyclic oxygen with sulfur in the equatorial position (Rp isomer) reduces the ability of the molecule to induce the conformational change required for the release of the catalytic subunit.[1] It effectively "locks" the kinase in an inactive holoenzyme state.

  • 8-pCPT Substitution: The parachlorophenylthio group at position 8 increases lipophilicity. This is critical for intact cell studies, allowing the molecule to cross the plasma membrane without the need for microinjection or acetoxymethyl (AM) esterification.

Diagram 1: Mechanism of Competitive Inhibition The following diagram illustrates how Rp-8-pCPT-cGMPS competes with endogenous cGMP to stabilize the inactive PKG holoenzyme.

PKG_Inhibition_Mechanism cGMP Endogenous cGMP PKG_Inactive PKG Holoenzyme (Inactive) cGMP->PKG_Inactive Binds Regulatory Site Inhibitor Rp-8-pCPT-cGMPS Inhibitor->PKG_Inactive Competes for Binding Complex_Active Active PKG (Catalytic Subunit Released) PKG_Inactive->Complex_Active Conformational Change Complex_Blocked Inhibited Complex (Locked Holoenzyme) PKG_Inactive->Complex_Blocked No Conformational Change Substrate Substrate (e.g., VASP) Complex_Active->Substrate Phosphorylation Complex_Blocked->Substrate Inhibition Response Physiological Response (Relaxation/Signaling) Substrate->Response

Caption: Rp-8-pCPT-cGMPS competes with cGMP for the regulatory site, preventing catalytic subunit release.

Recommended Concentrations

The concentration required for inhibition differs by orders of magnitude between cell-free systems and intact cells. This discrepancy is due to membrane permeability limits and the high intracellular concentration of competing endogenous cGMP.

Table 1: Concentration Guidelines by Experimental Context
Experimental SystemTarget PKG IsoformRecommended Conc.Rationale & Constraints
Purified Enzyme / Lysate PKG I

0.5 – 1.0 µM

.[1] Direct access to enzyme requires stoichiometric inhibition.
Purified Enzyme / Lysate PKG II0.5 – 1.0 µM

.[1] Similar affinity to PKG I.
Intact Cells (Standard) PKG I & II10 – 50 µM Higher dose needed to overcome membrane barrier and compete with intracellular cGMP (often 1-5 µM).[1]
Intact Cells (High cGMP) PKG I & II50 – 100 µM Only use if cells are stimulated with NO donors or PDE inhibitors.[1] Risk of PKA inhibition.
Control (Specificity Check) PKA> 100 µM

for PKA is

(lysate).[1] At >50µM in cells, specificity is lost.
The "Danger Zone" (Specificity Warning)

Researchers often assume "more is better."[1] With Rp-8-pCPT-cGMPS, exceeding 50-100 µM is dangerous.[1]

  • PKA Inhibition: The

    
     for PKA is approximately 8.3 µM (in cell-free assays).[1] While cell permeability protects PKA somewhat, concentrations approaching 100 µM will begin to inhibit PKA, confounding results.
    
  • CNG Channels: High concentrations can act as partial agonists or antagonists for Cyclic Nucleotide-Gated channels, particularly in retinal or olfactory tissues.

Experimental Protocol: Intact Cell Inhibition

This protocol is designed to ensure maximal inhibition before the activation of the cGMP pathway.

Reagents:

  • Rp-8-pCPT-cGMPS, Sodium Salt: (Lyophilized).

  • Solvent: PCR-grade Water or HEPES buffer (pH 7.4).[1] Avoid DMSO if possible, as the sodium salt is water-soluble and DMSO can induce artifacts.

Diagram 2: Experimental Workflow

Protocol_Workflow Stock 1. Prepare Stock (10 mM in Water) Dilution 2. Dilute to 10-50 µM (In Warm Media) Stock->Dilution Fresh Prep PreInc 3. Pre-Incubation (15-30 mins @ 37°C) Dilution->PreInc Critical Step Stimulation 4. Stimulation (NO Donor / Agonist) PreInc->Stimulation Inhibitor Present Lysis 5. Lysis & Analysis (Western Blot / Functional Assay) Stimulation->Lysis 5-30 mins

Caption: Step-by-step workflow. Pre-incubation is critical to allow membrane permeation.[1][2]

Detailed Steps:
  • Stock Preparation:

    • Dissolve 1 mg of Rp-8-pCPT-cGMPS in approx. 190 µL of distilled water to achieve a 10 mM stock .[1]

    • Note: The compound is stable in water at -20°C. Aliquot to avoid freeze-thaw cycles.[1]

  • Pre-Incubation (The Critical Variable):

    • Dilute the stock directly into the culture medium to the final concentration (e.g., 30 µM).

    • Incubate cells for 15–30 minutes at 37°C.

    • Why? Unlike AM-esters, this nucleotide analog diffuses via lipid solubility. It needs time to reach equilibrium across the membrane. Adding it simultaneously with the stimulus (e.g., SNP or ANP) will result in a "race" that the inhibitor might lose.

  • Stimulation:

    • Add your cGMP agonist (e.g., 8-Br-cGMP, SNAP, S-Nitroso-N-acetylpenicillamine).[1]

    • Maintain the inhibitor in the media during stimulation.

  • Validation (Self-Validating System):

    • Do not rely solely on phenotypic outcomes.

    • Molecular Control: Blot for VASP (Vasodilator-stimulated phosphoprotein) phosphorylation at Serine 239.[1]

    • Result: If PKG is inhibited, VASP-Ser239 phosphorylation should be significantly reduced compared to the agonist-only control.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
No Inhibition Observed Insufficient Pre-incubationIncrease pre-incubation to 45 mins.
Competition with high cGMPIf using a potent NO donor, increase inhibitor to 50-70 µM.[1]
Cell Toxicity Solvent effect (DMSO)Switch to water/buffer for stock preparation.[1]
Off-target effects PKA InhibitionRun a control with Rp-8-CPT-cAMPS (PKA inhibitor) to distinguish pathways.[1]
Negative Control Specificity checkUse Rp-8-Br-cGMPS as a comparator (less permeable) or the Sp-isomer (activator) to prove cGMP dependence.[1]

References

  • Butt, E., et al. (1994). "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1][3] European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268.

  • Biolog Life Science Institute. (n.d.).[1] "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Datasheet.

  • Werner, K., et al. (2011). "Cyclic GMP-dependent protein kinase type I regulation of VASP phosphorylation in platelets."[1] Platelets, 22(7).

  • Genieser, H.G., et al. (1992). "Inhibition of cGMP-dependent protein kinase by (Rp)-guanosine-3',5'-monophosphorothioates."[1][4] Journal of Neurochemistry, 59.

Sources

Technical Guide: Solubilization and Handling of Rp-8-pCPT-cGMPS Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Rp-8-pCPT-cGMPS (8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, cell-permeable, and metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG). Unlike the parent cGMP molecule, the modification with a para-chlorophenylthio (pCPT) group at the 8-position significantly enhances lipophilicity, facilitating membrane permeation without the need for microinjection or esterification.

The "Rp" chiral configuration at the phosphorus atom renders this analog an antagonist, preventing the conformational changes required for PKG holoenzyme activation. It is widely used to distinguish between PKG-mediated pathways and those regulated by cGMP-gated ion channels or phosphodiesterases (PDEs).

This guide details the precise solubilization of the Sodium Salt form, which offers superior aqueous solubility compared to the free acid, streamlining its use in physiological buffers.

Physicochemical Properties

Data verified against Biolog Life Science Institute and Cayman Chemical specifications.

PropertySpecification
Formula

Molecular Weight 525.9 g/mol (Sodium Salt)
Solubility (Water) Soluble (> 5 mM recommended for stock)
Solubility (DMSO) Soluble (> 10 mM)
Appearance White to off-white crystalline solid
UV Absorption (

)
276 nm
Extinction Coeff.[1][2][3][4] (

)

(at 276 nm in water)
Stability Metabolic stability against mammalian PDEs; Hygroscopic

Solubilization Protocols

Critical Pre-Requisites
  • Hygroscopic Nature: The lyophilized solid is sensitive to humidity.[4][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can cause the powder to contract into sticky droplets.

  • Plasticware: Due to the lipophilic pCPT group, this compound has a higher affinity for plastics than unmodified cGMP. Use Lo-Bind (low retention) microcentrifuge tubes and pipette tips to minimize loss.

Protocol A: Aqueous Reconstitution (Standard)

Best for immediate use or aliquoting for cell culture.

  • Calculate Volume: Determine the volume of solvent required to achieve a 5 mM stock solution.

    • Example: For 1 mg of Rp-8-pCPT-cGMPS Na (MW 525.9), add 380 µL of solvent.

  • Select Solvent: Use PCR-grade water or PBS (pH 7.4) . The sodium salt dissociates readily in neutral aqueous buffers.

  • Dissolution: Add the solvent directly to the product vial.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, use a sonicating water bath for 1-2 minutes. Caution: Avoid prolonged sonication which can heat the solution.

  • Verification: Inspect visually. The solution should be clear and colorless.

Protocol B: High-Concentration Organic Stock

Best for long-term storage or when high stock concentrations (>10 mM) are required to minimize vehicle volume in assays.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Aim for a 10 mM to 20 mM stock.

  • Dissolution: Add DMSO to the vial. Vortex vigorously.

  • Aliquoting: DMSO stocks are less prone to freeze-thaw degradation but should still be aliquoted to minimize moisture introduction.

Quality Control: Concentration Verification

Trustworthiness Check: Do not assume the mass in the vial is exactly as printed (e.g., 1 mg) due to potential salt/hydrate variations or manufacturing overfill. Use UV spectrophotometry for precise quantification.

  • Dilution: Prepare a 1:50 or 1:100 dilution of your stock in water/buffer.

  • Blank: Use the solvent alone (Water/DMSO) as the blank.

  • Measurement: Measure Absorbance at 276 nm (

    
    ).
    
  • Calculation (Beer-Lambert Law):

    
    
    
    • Where

      
       and 
      
      
      
      .

Storage and Stability

  • Lyophilized Powder: Store at -20°C . Desiccate if possible.

  • Aqueous Stock: Aliquot immediately. Stable at -20°C for at least 3 months. Avoid repeated freeze-thaw cycles.

  • DMSO Stock: Stable at -20°C for >6 months.

Biological Application Notes

  • Cell Permeability: The pCPT group renders the molecule sufficiently lipophilic to cross membranes.[6] No acetoxymethyl (AM) ester loading is required.

  • Working Concentration: Typical inhibitory concentrations range from 1 µM to 50 µM .

    • Note: High concentrations (>100 µM) may lead to non-specific effects or off-target binding to other cyclic nucleotide-binding proteins.

  • Incubation Time: Pre-incubate cells for 15–30 minutes before adding the agonist (e.g., cGMP, NO donors) to ensure the inhibitor has equilibrated across the membrane and bound to the PKG regulatory domain.

Visual Workflows

Figure 1: Reconstitution Workflow

Reconstitution Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Solvent Add Solvent (Water/PBS or DMSO) Equilibrate->Solvent Open Vial Mix Vortex / Mild Sonication Solvent->Mix QC QC: UV Check (276 nm) Mix->QC Optional Aliquot Aliquot & Freeze (-20°C) Mix->Aliquot QC->Aliquot Verified

Caption: Step-by-step workflow for the safe reconstitution and storage of Rp-8-pCPT-cGMPS.

Figure 2: Mechanism of Action (PKG Inhibition)

MOA NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Endogenous Agonist) sGC->cGMP Synthesizes GTP GTP PKG_Inactive PKG (Inactive) Regulatory Subunits cGMP->PKG_Inactive Binds Inhibitor Rp-8-pCPT-cGMPS (Inhibitor) Inhibitor->PKG_Inactive Competes/Blocks PKG_Active PKG (Active) Catalytic Release PKG_Inactive->PKG_Active Conformational Change Response Vasorelaxation / Synaptic Plasticity PKG_Active->Response Phosphorylation

Caption: Rp-8-pCPT-cGMPS competitively binds to the regulatory subunit of PKG, preventing activation.

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS (Cat. No. C 013) Technical Datasheet. Retrieved from [Link]

  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1][6] European Journal of Pharmacology, 269(2), 265–268. Retrieved from [Link]

  • Werner, K., et al. (2011).[5] Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(2), 169–176.[5] Retrieved from [Link]

Sources

Technical Guide: Preparation of Rp-8-pCPT-cGMPS Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the preparation, handling, and experimental considerations for Rp-8-pCPT-cGMPS , a potent, cell-permeable inhibitor of cGMP-dependent protein kinase (PKG).[1][2]

Compound: Rp-8-pCPT-cGMPS (Sodium Salt) CAS: 208445-07-2 (Sodium salt) Molecular Weight: ~525.9 g/mol (Sodium salt)[1][2]

Introduction & Mechanism of Action

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a sophisticated tool for dissecting the cGMP signaling pathway.[1][2][3] Its utility stems from three specific structural modifications:

  • Rp-Phosphorothioate: The sulfur substitution at the cyclic phosphate renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs), ensuring metabolic stability.[1][2]

  • pCPT (para-Chlorophenylthio): This lipophilic group at the 8-position significantly enhances membrane permeability, allowing the compound to enter intact cells without the need for acetoxymethyl (AM) esterification.[1][2]

  • Rp-Configuration: This stereochemistry turns the molecule into a competitive antagonist, preventing the conformational change required for PKG activation.[1][2]

Key Selectivity Profile:

  • Inhibitor: cGMP-dependent protein kinase I and II (PKG I/II).[1][2]

  • Activator: Cyclic Nucleotide-Gated (CNG) channels (e.g., in the retina).[1][2]

  • Discriminator: Unlike non-specific inhibitors, it allows researchers to distinguish between PKG-mediated and CNG-channel-mediated effects.[1][2]

Solvent Selection: Water vs. DMSO

The choice of solvent is critical and depends on the salt form of the compound and the intended downstream application. Most commercial preparations are supplied as the Sodium Salt .[2]

Comparative Analysis
FeatureWater / Aqueous Buffer (Recommended)DMSO (Dimethyl Sulfoxide)
Solubility (Na+ Salt) High. The ionic nature of the sodium salt makes it highly soluble in water (typically > 10 mM).[1][2]Variable/Low. Sodium salts of nucleotides often have poor solubility in pure organic solvents.[1][2]
Stability Good. Stable at -20°C. Avoid repeated freeze-thaw cycles.[1][2]High. Excellent for long-term storage if moisture is excluded.[1][2]
Cell Toxicity None. Ideal for sensitive cell lines.[1][2]Potential. Final DMSO concentration must be < 0.1% to avoid solvent artifacts.
Permeability The pCPT group ensures permeability even when delivered in aqueous media.[2]DMSO can enhance permeability but is not strictly necessary for this lipophilic analog.[1][2]
Recommendation Primary Choice. Secondary Choice. Use only if high-concentration libraries are required and solubility is verified.[1][2]

Expert Insight: While many small molecules require DMSO, Rp-8-pCPT-cGMPS (Na+ salt) is designed to be water-soluble. Dissolving the sodium salt in pure DMSO can lead to precipitation or "oiling out" unless water is present.[1][2] Always check if you have the Free Acid form (rare), which would require DMSO.[1][2]

Preparation Protocols
Protocol A: Preparation of Aqueous Stock Solution (Standard)

Target Concentration: 10 mM (Typical)

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.[2]

  • Weighing: Weigh the desired amount of Rp-8-pCPT-cGMPS.

    • Note: 1 mg of Na-salt ≈ 1.90 µmol.[1][2]

    • Calculation: To make 100 µL of 10 mM stock, you need ~0.53 mg.[2]

  • Solvent Addition: Add PCR-grade (nuclease-free) water or PBS (pH 7.4) .[1][2]

    • Volume:

      
      [1][2]
      
  • Dissolution: Vortex gently. If particles persist, sonicate in a water bath for 30–60 seconds.[2] The solution should be clear and colorless.

  • Aliquoting: Divide into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for at least 6 months.

Protocol B: Preparation in DMSO (Conditional)

Use only if strictly necessary for compound libraries.[1][2]

  • Verification: Confirm solubility of your specific batch in DMSO by testing a small amount first.[1][2]

  • Dissolution: Add anhydrous DMSO (stored over molecular sieves) to the powder.

  • Mixing: Vortex vigorously. If the solution appears cloudy, add water dropwise until clear (creating a DMSO:Water co-solvent system), or switch to Protocol A.

  • Storage: Store at -20°C in polypropylene tubes.

Quality Control & Validation

Trust but verify. Concentrations of nucleotide analogs can be verified using UV spectrophotometry.[1][2][4][5][6]

Method: Beer-Lambert Law (


)[1][2]
  • 
    :  276 nm (in water/buffer)[1][2][5]
    
  • Extinction Coefficient (

    
    ):  21,500 
    
    
    
    [1][2]

Validation Step:

  • Dilute 5 µL of your 10 mM stock into 995 µL water (1:200 dilution).

  • Measure Absorbance at 276 nm (

    
    ).[1][2]
    
  • Calculate Stock Concentration:

    
    
    Expected 
    
    
    
    for a 10 mM stock diluted 1:200 is ~1.075.[1][2]
Experimental Usage Guide
  • Working Concentration: Typically 10 – 100 µM .[1][2]

  • Pre-incubation: Although pCPT increases permeability, passive diffusion is slower than active transport.[1][2] Pre-incubate cells for 15–30 minutes before adding the agonist (e.g., NO donors, cGMP analogs) to ensure complete kinase inhibition.[1][2]

  • Control: Always run a parallel control with Rp-cGMPS (non-pCPT, less permeable) or 8-pCPT-cGMP (agonist) to validate the specificity of your observed effect.[1][2]

Signaling Pathway Visualization

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Cyclic GMP) sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG I / II) cGMP->PKG Activates CNG CNG Channels (Retina/Olfactory) cGMP->CNG Opens PDE Phosphodiesterases (PDEs) PDE->cGMP Degrades (Hydrolysis) Inhibitor Rp-8-pCPT-cGMPS (Inhibitor) Inhibitor->PDE Resistant to Hydrolysis Inhibitor->PKG Competitively Inhibits Inhibitor->CNG Activates (Agonist) Substrates Phosphorylation of Substrates (VASP, IRAG) PKG->Substrates Phosphorylates Response Physiological Response (Relaxation, Inhibition of Aggregation) CNG->Response Ca2+ Influx Substrates->Response

Figure 1: Mechanism of Action. Rp-8-pCPT-cGMPS competitively inhibits PKG but activates CNG channels, allowing for the dissection of cGMP-dependent pathways.[1][2]

References
  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Technical Data Sheet (Cat. No. C 013). [Link](Note: Link directs to main site; specific PDF availability varies by lot).[1][2][7][8]

  • Butt, E., et al. (1994).[1][2] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1][2][3][9] European Journal of Pharmacology, 269(2), 265-268.[1][2][10] [Link]

Sources

Probing the cGMP Signaling Pathway: Detailed Electrophysiology Protocols Using the PKG Inhibitor Rp-8-pCPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for utilizing Rp-8-pCPT-cGMPS, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), in electrophysiological studies. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the role of the cGMP/PKG signaling pathway in modulating ion channel function, neuronal excitability, and synaptic plasticity.

Introduction: The Significance of PKG Inhibition in Electrophysiology

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that governs a diverse array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. A key effector in this pathway is cGMP-dependent protein kinase (PKG). Understanding the precise role of PKG in modulating cellular electrophysiology is paramount for elucidating fundamental biological mechanisms and for the development of novel therapeutics.

Rp-8-pCPT-cGMPS is a highly valuable pharmacological tool for these investigations. It is a competitive inhibitor of PKG with a reported Ki of approximately 0.5 µM.[1] Its lipophilic nature ensures excellent cell permeability, allowing for effective inhibition of intracellular PKG in intact cells and tissue preparations.[2] Furthermore, it is resistant to hydrolysis by phosphodiesterases, ensuring stable and sustained inhibition during experiments.

This guide will provide a deep dive into the practical application of Rp-8-pCPT-cGMPS in electrophysiology, moving beyond a simple recitation of steps to explain the underlying rationale for each experimental choice.

The cGMP/PKG Signaling Pathway: A Visual Overview

To effectively utilize Rp-8-pCPT-cGMPS, a clear understanding of its place within the cGMP/PKG signaling cascade is essential. The following diagram illustrates the canonical pathway and the specific point of intervention by Rp-8-pCPT-cGMPS.

cGMP_PKG_Pathway cluster_upstream Upstream Activation cluster_pkg PKG Regulation cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG_inactive PKG (inactive) cGMP->PKG_inactive binds & activates PKG_active PKG (active) PKG_inactive->PKG_active Substrate_Proteins Substrate Proteins (e.g., Ion Channels) PKG_active->Substrate_Proteins phosphorylates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG_inactive competitively inhibits binding of cGMP Phosphorylated_Substrates Phosphorylated Substrates Substrate_Proteins->Phosphorylated_Substrates Cellular_Response Modulation of Electrophysiological Properties Phosphorylated_Substrates->Cellular_Response

Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Physicochemical Properties and Stock Solution Preparation

A solid foundation for any experiment begins with the correct preparation of reagents. The table below summarizes the key properties of Rp-8-pCPT-cGMPS and provides a protocol for preparing a stock solution.

PropertyValueReference
Full Name8-para-Chlorophenylthioguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer[1]
Molecular Weight~525.9 g/mol (sodium salt)
AppearanceCrystalline solid[3]
Ki for PKG~0.5 µM[1]
Cell PermeabilityHigh[2]
Phosphodiesterase StabilityHigh[4]

Stock Solution Preparation:

  • Reconstitution: Rp-8-pCPT-cGMPS is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in high-purity water or a suitable buffer (e.g., Tris-HCl).

  • Concentration: A common stock solution concentration is 5 mM. For example, to prepare 1 mL of a 5 mM stock solution from a 1 mg vial (assuming a molecular weight of 525.9 g/mol ), you would add approximately 380 µL of solvent.

  • Solubilization: Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can aid in solubilization if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. Protect from light.

Electrophysiology Protocols: A Step-by-Step Guide

The following protocols are designed for whole-cell patch-clamp recordings but can be adapted for other electrophysiological techniques.

General Experimental Workflow

The following diagram outlines the general workflow for an electrophysiology experiment utilizing Rp-8-pCPT-cGMPS.

Experimental_Workflow A Prepare Cells/Tissue Slice B Establish Stable Whole-Cell Recording (Baseline Activity) A->B C Activate PKG Pathway (e.g., apply 8-Br-cGMP or a NO donor) B->C D Record Electrophysiological Response to PKG Activator C->D E Washout of PKG Activator D->E F Pre-incubate with Rp-8-pCPT-cGMPS E->F G Re-apply PKG Activator in the Presence of Rp-8-pCPT-cGMPS F->G H Record Electrophysiological Response G->H I Data Analysis and Comparison H->I

Caption: General experimental workflow for investigating PKG-mediated effects using Rp-8-pCPT-cGMPS.

Detailed Protocol for Whole-Cell Patch-Clamp Recording

This protocol assumes the user is familiar with the fundamentals of whole-cell patch-clamping.

Solutions and Reagents:

  • External Solution (aCSF): Composition will be cell-type dependent. A typical aCSF for neuronal recordings contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution: Composition will depend on the specific ion channels being studied. A standard potassium-based internal solution for recording voltage-gated currents might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

  • Rp-8-pCPT-cGMPS Working Solution: On the day of the experiment, dilute the 5 mM stock solution into the external solution to the desired final concentration. A typical working concentration range is 1-10 µM.

  • PKG Activator: A cell-permeable cGMP analog such as 8-Bromo-cGMP (8-Br-cGMP) or a nitric oxide (NO) donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) can be used to activate the PKG pathway.

Step-by-Step Procedure:

  • Cell Preparation: Prepare your cells or tissue slices according to your standard laboratory protocol.

  • Establish a Stable Recording: Obtain a stable whole-cell patch-clamp recording with a giga-ohm seal. Allow the recording to stabilize for several minutes, monitoring access resistance and holding current.

  • Baseline Recording: Record the baseline electrical activity of the cell. This may involve recording spontaneous activity, evoked action potentials, or specific ion channel currents using appropriate voltage protocols.

  • PKG Activation (Positive Control): Perfuse the cell with the PKG activator (e.g., 100 µM 8-Br-cGMP). Record the changes in electrical activity. This step is crucial to confirm that the cGMP/PKG pathway is functional in your preparation and that it elicits a measurable electrophysiological response.

  • Washout: Wash out the PKG activator with the external solution until the electrical activity returns to baseline.

  • Rp-8-pCPT-cGMPS Application: Perfuse the cell with the external solution containing Rp-8-pCPT-cGMPS at the desired concentration (e.g., 5 µM). A pre-incubation period of 10-20 minutes is recommended to ensure adequate cell penetration and inhibition of PKG.

  • Challenge with PKG Activator: While continuing to perfuse with Rp-8-pCPT-cGMPS, re-apply the PKG activator.

  • Record the Response: Record the electrical activity in the presence of both the inhibitor and the activator. A successful inhibition should result in a significant reduction or complete block of the response observed in step 4.

  • Washout: Wash out all compounds to assess the reversibility of the effects.

Designing Robust Experiments: Controls and Validation

To ensure the scientific integrity of your findings, a series of control experiments are essential.

Control ExperimentPurposeExpected Outcome
Vehicle Control To rule out any effects of the solvent used to dissolve Rp-8-pCPT-cGMPS.No change in baseline electrophysiological properties.
PKG Activator Alone To confirm a functional cGMP/PKG pathway in the preparation.A measurable change in the electrophysiological parameter of interest.
Rp-8-pCPT-cGMPS Alone To determine if the inhibitor has any direct effects on the recorded electrical activity independent of PKG activation.Ideally, no significant change in baseline activity. However, if there is basal PKG activity, some changes may be observed.
Inactive Analog Control The use of an inactive stereoisomer, if available, can provide strong evidence for the specificity of the observed effects.The inactive analog should not block the effects of the PKG activator.
Alternative PKG Inhibitor Using a structurally different PKG inhibitor, such as KT5823, can help to confirm that the observed effects are due to PKG inhibition and not an off-target effect of Rp-8-pCPT-cGMPS.[5]The alternative inhibitor should produce a similar blockade of the PKG activator-induced response.

Potential Off-Target Effects and Considerations

While Rp-8-pCPT-cGMPS is a selective inhibitor of PKG, it is important to be aware of potential off-target effects. At higher concentrations, it may have some activity on cyclic nucleotide-gated (CNG) channels.[6] Therefore, it is crucial to use the lowest effective concentration and to perform the appropriate control experiments outlined above.

Data Analysis and Interpretation

The primary analysis will involve comparing the magnitude of the electrophysiological response to the PKG activator in the absence and presence of Rp-8-pCPT-cGMPS. This can be quantified as a percentage of inhibition. Statistical analysis, such as a paired t-test or ANOVA, should be used to determine the significance of the observed effects.

Conclusion

Rp-8-pCPT-cGMPS is a powerful and reliable tool for dissecting the role of the cGMP/PKG signaling pathway in electrophysiology. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this fundamental signaling cascade.

References

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS. Retrieved from [Link]

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268.
  • Das, S., Salloum, F. N., Durrant, D., Ockaili, R., & Kukreja, R. C. (2008). Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β. Journal of Biological Chemistry, 283(43), 29572–29585.
  • Han, J., Kim, N., Lee, K., & Kim, E. (2000). Modulation of Ca2+-Activated Potassium Channels by cGMP- Dependent Signal Transduction Mechanism in Cerebral Arterial Smooth Muscle Cells of the Rabbit. The Korean Journal of Physiology & Pharmacology, 4(6), 337-345.
  • Kukreja, R. C., Salloum, F., Das, A., Ockaili, R., & Yin, C. (2012). Pharmacological preconditioning with sildenafil: basic mechanisms and clinical implications. Vascular pharmacology, 57(5-6), 152–163.
  • Piggott, L. A., Hassell, K. A., Berk, B. C., & Taylor, J. M. (2006). Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation. The Journal of biological chemistry, 281(34), 24349–24359.
  • Takimoto, E., Champion, H. C., Li, M., Belardi, D., Ren, S., Rodriguez, E. R., Bedja, D., Gabrielson, K. L., Wang, Y., & Kass, D. A. (2005). Chronic inhibition of cyclic GMP phosphodiesterase 5A prevents and reverses cardiac hypertrophy.
  • Tsunoda, Y., Matsuno, K., & Owyang, C. (1998). Nitric oxide: a potent secretagogue of the rat pancreas. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(4), G633-G643.
  • Wei, J. Y., Cohen, E. D., & Genieser, H. G. (1997). The role of cGMP-dependent protein kinase in the modulation of the L-type Ca2+ current in rat ventricular myocytes.
  • Wunder, F., Poppe, H., Eltze, M., & Schultze, E. (1999). 8-pCPT-cGMP, a novel, potent and membrane-permeant activator of cGMP-dependent protein kinase. Naunyn-Schmiedeberg's archives of pharmacology, 360(1), 113–120.
  • Zolle, O., Kros, C. J., & Schmachtenberg, O. (2005). cGMP-dependent protein kinase inhibitor Rp-8-pCPT-cGMPS activates the cGMP-gated cation channel of retinal rods. The Journal of biological chemistry, 280(52), 42729–42736.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Rp-8-pCPT-cGMPS Solvation & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Solubility and Handling of Rp-8-pCPT-cGMPS Last Updated: February 2026

Executive Summary & Core Challenge

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, membrane-permeable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1]

The Core Tension: To make cGMP membrane-permeable, the lipophilic pCPT (para-chlorophenylthio) group is attached to the 8-position of the guanine ring. While this modification allows the molecule to cross cell membranes without microinjection or acetoxymethyl (AM) esterification, it significantly reduces its solubility in pure aqueous buffers compared to native cGMP.

This guide addresses the frequent "crashing out" (precipitation) events users encounter when diluting high-concentration stocks into aqueous culture media.

Physical Properties & Solubility Data

The following data represents the Sodium Salt form, which is the standard commercial preparation (e.g., Biolog, Tocris).

Solvent SystemSolubility Limit (Conservative)StabilityNotes
DMSO (Anhydrous) > 100 mM High (Months at -20°C)Recommended. Ideal for "Master Stocks."
Distilled Water ~ 5 mM - 10 mMModerate (Weeks at -20°C)Risk of precipitation at >5 mM.
PBS / Saline < 5 mMLowIonic strength reduces solubility (Salting-out effect).
Ethanol PoorLowNot recommended; causes salt precipitation.

Critical Warning: Do not confuse Rp-8-pCPT-cGMPS with 8-pCPT-cGMP . The "Rp" prefix denotes the phosphorothioate isomer that acts as an inhibitor. The non-Rp form is an activator. Ensure you have the correct isomer for your inhibition studies.

Preparation Protocols

Method A: The "Master Stock" (Recommended)

Best for: Long-term storage, high reproducibility, and cell culture applications.

Logic: Dissolving in an organic solvent (DMSO) first ensures complete solvation of the lipophilic pCPT tail before the compound encounters water.

  • Weighing: Calculate the mass required for a 10 mM stock.

    • Example: For 1 mg of Rp-8-pCPT-cGMPS (MW ~525.9 g/mol ), add 190 µL of anhydrous DMSO.

  • Solvation: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into light-protective tubes (amber or foil-wrapped) and store at -20°C.

  • Application: Dilute the DMSO stock directly into the culture medium.

    • Target: Final concentration 10–50 µM.

    • Result: Final DMSO concentration will be < 0.5%, which is generally non-toxic to most cell lines.

Method B: Direct Aqueous Solvation (High Risk)

Best for: DMSO-sensitive tissues (e.g., certain slice recordings or in vivo injections).

  • Solvent: Use degassed, high-purity water (Milli-Q). Do not use PBS or Tyrode’s solution initially.

  • Concentration: Aim for a maximum of 1–2 mM to be safe.

  • Assistance: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Dilution: Once fully dissolved in water, add 10x concentrated buffer to reach physiological osmolarity, or add the aqueous stock to the perfusion buffer.

Visual Workflow: Preventing Precipitation

The following diagram illustrates the correct handling flow to maintain solubility.

SolvationWorkflow Powder Lyophilized Powder (Rp-8-pCPT-cGMPS) DMSO Anhydrous DMSO (>10 mM Stock) Powder->DMSO Recommended Solvation Water Direct Water Addn (<5 mM only) Powder->Water High Risk Method Aliquot Aliquot & Freeze (-20°C, Dark) DMSO->Aliquot Stable Storage Culture Cell Culture Media (Final: 10-100 µM) Water->Culture If <2mM (Immediate Use) Precip PRECIPITATION RISK (Cloudy Solution) Water->Precip If >5mM or High Salt Buffer Aliquot->Culture Dilute 1:1000

Caption: Workflow for solubilizing Rp-8-pCPT-cGMPS. The Green path (DMSO) is preferred to avoid the "Precipitation Risk" (Black/Red) associated with direct aqueous dissolution.

Troubleshooting & FAQs

Q1: I added the DMSO stock to my media, and it turned cloudy immediately. Why? A: This is "Dilution Shock." You likely added a high-concentration stock (e.g., 100 mM) to cold media too quickly.

  • Fix: Warm the media to 37°C before adding the inhibitor. Vortex the media immediately upon addition. Ensure your stock concentration isn't excessively high (keep stock ≤ 10 mM if possible).

Q2: Can I heat the solution to help it dissolve? A: Mild heating (up to 37°C) is acceptable.

  • Warning: Do not boil. While the phosphorothioate bond is resistant to hydrolysis, high heat can degrade the guanine moiety or cause oxidation of the sulfur atom.

Q3: How do I verify the compound is working if I can't see it? A: Since Rp-8-pCPT-cGMPS is a competitive inhibitor, you should observe a lack of phosphorylation of PKG substrates (like VASP at Ser239).

  • Control: Always run a positive control with 8-pCPT-cGMP (the activator). If the activator works, but the inhibitor + activator condition looks like the baseline, your inhibitor is active.

Q4: Is the compound light-sensitive? A: Yes. Nucleotide analogs, especially those with sulfur modifications, can be prone to photo-oxidation. Store stocks in amber tubes and avoid leaving aliquots on the bench under bright fluorescent light for extended periods.

Biological Mechanism: Why Solubility Matters

Solubility directly impacts bioavailability. If the compound precipitates as micro-crystals, it cannot bind the regulatory domain of PKG.

PKG_Inhibition Inhibitor Rp-8-pCPT-cGMPS (Soluble) Membrane Cell Membrane (Lipophilic pCPT allows entry) Inhibitor->Membrane Permeation PKG_Inactive PKG Holoenzyme (Inactive) Membrane->PKG_Inactive Intracellular Diffusion Binding Competitive Binding to Regulatory Domain (Sites A/B) PKG_Inactive->Binding High Affinity No_Release Catalytic Domain REMAINS Bound Binding->No_Release Prevents Conf. Change Outcome Inhibition of Downstream Signaling (e.g., VASP, IRAG) No_Release->Outcome No Kinase Activity

Caption: Mechanism of Action. The inhibitor must remain soluble to permeate the membrane and competitively bind the PKG regulatory domain, preventing the release of the catalytic subunit.

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Datasheet (Cat. No. C 013). Retrieved from [Link][2]

  • Butt, E., et al. (1994).[3][4] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[4] European Journal of Pharmacology, 269(2), 265-268.[4] Retrieved from [Link]

  • Werner, K., et al. (2011).[5] "Quantification of cAMP and cGMP analogs in intact cells: Pitfalls in enzyme immunoassays." Naunyn-Schmiedeberg's Archives of Pharmacology, 384, 169–176.[5] Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidative Inversion of Rp-8-pCPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Risk

Warning: The degradation of Rp-8-pCPT-cGMPS is not merely a loss of potency; it is a pharmacological inversion .

Rp-8-pCPT-cGMPS is a phosphorothioate analog designed to act as a competitive inhibitor (antagonist) of Protein Kinase G (PKG).[1][2] However, its primary degradation pathway—oxidative desulfurization—converts the molecule into 8-pCPT-cGMP , a potent activator (agonist) of the same kinase.

If this oxidation occurs, your "negative control" or "inhibition" samples will inadvertently activate the pathway you intended to block. This guide details the mechanisms of this failure and provides rigorous protocols to prevent it.

The Mechanism of Failure

The Chemical Switch (Oxidative Desulfurization)

The structural vulnerability of Rp-8-pCPT-cGMPS lies in the exocyclic sulfur atom on the phosphate group. This sulfur confers nuclease resistance and antagonistic properties. Upon exposure to atmospheric oxygen, free radicals, or peroxides, the sulfur is replaced by oxygen.

  • Starting Material: Rp-8-pCPT-cGMPS (PKG Inhibitor)[1][2][3]

  • Reaction: Oxidative Desulfurization (Loss of Sulfur, Gain of Oxygen)

  • End Product: 8-pCPT-cGMP (PKG Activator)

Visualizing the Pathway

The following diagram illustrates how improper handling leads to experimental artifacts.

OxidationPathway Substrate Rp-8-pCPT-cGMPS (Phosphorothioate) Oxidation Oxidative Stress (Air/Peroxides/Light) Substrate->Oxidation Exposure Inhibition PKG INHIBITION (Desired Outcome) Substrate->Inhibition Intact Molecule Product 8-pCPT-cGMP (Phosphate Form) Oxidation->Product Desulfurization Activation PKG ACTIVATION (Experimental Failure) Product->Activation Contaminant Effect

Figure 1: The "Pharmacological Inversion" pathway. Oxidation converts the inhibitor into its parent agonist, reversing the experimental effect.

Comparative Pharmacology

The danger lies in the potency of the breakdown product. Even small amounts (0.1% - 1%) of the agonist can outcompete the inhibitor due to differences in binding kinetics and the amplification nature of kinase signaling.

FeatureRp-8-pCPT-cGMPS (Intact)8-pCPT-cGMP (Oxidized Product)
Role Competitive Antagonist (Inhibitor)Potent Agonist (Activator)
Atom at P-Site Sulfur (S)Oxygen (O)
Effect on PKG Prevents conformational activationInduces active conformation
Membrane Permeability High (Lipophilic)High (Lipophilic)
Experimental Risk N/AFalse positives; unexpected pathway activation

Storage & Handling Protocols

To maintain the integrity of Rp-8-pCPT-cGMPS, you must treat it as an oxygen-sensitive reagent.

The "Argon Overlay" Protocol (Gold Standard)

Objective: Eliminate atmospheric oxygen contact during storage.

  • Arrival: Upon receipt, centrifuge the vial briefly to settle the powder.

  • Solubilization:

    • Dissolve in degassed water or buffer (sparged with Helium or Argon for 15 mins).

    • Note: Avoid vortexing aggressively, which introduces air bubbles. Use gentle swirling or a pipette tip.

  • Aliquoting:

    • Never store the master stock at 4°C.

    • Divide into single-use aliquots (e.g., 10 µL or 50 µL) immediately.

  • Inert Gas Overlay:

    • Before closing the tubes, gently flow a stream of Argon or Nitrogen gas into the headspace of the tube for 5-10 seconds.

    • Close the cap immediately while the gas is flowing.

  • Freezing:

    • Flash freeze in liquid nitrogen (optional but recommended).

    • Store at -20°C or -80°C .

Buffer Incompatibilities
  • Avoid: Buffers containing peroxides or high redox potential.

  • Avoid: Solutions with pH < 5.0 (acidic pH accelerates hydrolysis and isomerization).

  • Recommended: 50 mM Tris-HCl or HEPES (pH 7.4).

Troubleshooting Experimental Artifacts

FAQ: How do I know if my inhibitor has oxidized?

Symptom 1: The "Bimodal" Response

  • Observation: You treat cells with the inhibitor, but instead of seeing a decrease in substrate phosphorylation (e.g., VASP phosphorylation), you see a slight increase or no change compared to baseline.

  • Diagnosis: The stock likely contains >2% 8-pCPT-cGMP. The agonist fraction is activating PKG before the inhibitor can block it.

Symptom 2: Loss of Dose-Dependence

  • Observation: Increasing the concentration of Rp-8-pCPT-cGMPS does not result in stronger inhibition.

  • Diagnosis: As you add more volume of the stock, you are also adding more of the oxidized agonist contaminant. The two effects cancel each other out.

Diagnostic Workflow

If you suspect oxidation, perform this simple control experiment:

QC_Workflow Start Suspect Oxidation? Step1 Run HPLC Analysis (Strong Anion Exchange or RP-18) Start->Step1 Decision Detect Peak Shift? Step1->Decision ResultA Single Peak (Retention time of Rp-form) Decision->ResultA No ResultB Double Peak (New peak at retention of 8-pCPT-cGMP) Decision->ResultB Yes ActionA Reagent OK. Check cell line/pathway. ResultA->ActionA ActionB DISCARD STOCK. Do not attempt to repurpose. ResultB->ActionB

Figure 2: Quality Control Decision Tree. HPLC is the only definitive method to separate the thioated inhibitor from the desulfurized agonist.

References

  • Biolog Life Science Institute. Technical Information: Rp-8-pCPT-cGMPS (Cat.[2] No. C 013).

    • Source: Biolog.de
  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[3] European Journal of Pharmacology, 269(2), 265-268.[1][3]

    • Source: PubMed
  • Cayman Chemical. Product Information: Rp-8-pCPT-cGMPS.[1]

    • Source: CaymanChem.com
  • Genieser, H.G., et al. (1996).Phosphorothioate analogs of cGMP: synthesis, characterization and analysis.

Sources

Technical Guide: Stability & Handling of Rp-8-pCPT-cGMPS in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The use of cyclic nucleotide analogs in cell culture is often compromised not by the molecule's failure, but by a misunderstanding of its physicochemical properties. Rp-8-pCPT-cGMPS is a precision tool designed to overcome two specific barriers: membrane impermeability and phosphodiesterase (PDE) hydrolysis. However, its lipophilic nature (conferred by the pCPT group) requires specific handling to ensure it remains in solution and bioavailable. This guide synthesizes manufacturer specifications with practical optimization strategies for robust experimental outcomes.

Molecular Profile & Stability Mechanisms

To troubleshoot stability, one must understand the modifications that grant this molecule its properties.[1]

FeatureModificationFunctionStability Implication
PDE Resistance Rp-Phosphorothioate Sulfur substitution at the cyclic phosphate.[2]High. Renders the bond resistant to hydrolysis by mammalian PDEs. It does not degrade rapidly in cells like native cGMP.
Permeability 8-pCPT Parachlorophenylthio group at position 8.[3][4][5][6][7][8]High Lipophilicity. Allows passive diffusion across membranes. Increases risk of adherence to plasticware or precipitation in aqueous media.
Target PKG Inhibitor Competitive antagonist.[2][3]Binds to the cGMP site of Protein Kinase G (cGK I & II) without activating it.[8]
Stability in Cell Culture Media[1][9][10]
  • Enzymatic Stability: Unlike unmodified cGMP, Rp-8-pCPT-cGMPS is metabolically stable . It is not significantly degraded by serum phosphodiesterases (PDEs) found in Fetal Bovine Serum (FBS) or by intracellular PDEs upon entry.

  • Chemical Stability (Hydrolysis): The molecule is stable in neutral pH cell culture media (pH 7.0–7.4) for standard incubation periods (24–72 hours) at 37°C.

  • Photostability: The compound is sensitive to light.[9] Long-term exposure to high-intensity light in media can lead to degradation.

    • Recommendation: Protect media reservoirs from light if incubating for >24 hours.

Preparation & Solubilization Protocols

Critical Warning: While the sodium salt form is water-soluble, the hydrophobic pCPT group can cause "micro-precipitation" or adherence to tube walls if dissolved directly into high-salt media or at high concentrations in cold buffers.

Method A: DMSO Stock (Recommended for Long-Term Storage)

This method ensures complete solubilization and sterility.

  • Solvent: Sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM to 100 mM master stock.

    • Solubility Limit: ~20 mg/mL in DMSO.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Usage: Dilute at least 1:1000 into media to keep final DMSO concentration <0.1%.

Method B: Aqueous Stock (Recommended for Acute Use)

If DMSO is contraindicated for your cell line:

  • Solvent: PCR-grade water or PBS (pH 7.4). Avoid dissolving directly into full media (serum proteins can bind the lipophilic compound before it dissolves).

  • Concentration: Prepare a 1 mM to 5 mM stock.

    • Note: Solubility in PBS is lower (~5 mg/mL) than in DMSO.

  • Action: Vortex vigorously. If the solution appears cloudy, sonicate briefly in a water bath.

Experimental Design & Controls

To validate that an observed effect is due to PKG inhibition and not toxicity or off-target effects, you must use the correct isomer controls.

The Isomer Logic

The "Rp" isomer inhibits, while the "Sp" isomer activates. Using both proves the pathway dependence.

G cluster_0 Experimental Treatments Rp Rp-8-pCPT-cGMPS (Inhibitor) PKG Protein Kinase G (cGK I / II) Rp->PKG Binds (No Activation) Sp Sp-8-pCPT-cGMPS (Activator Control) Sp->PKG Binds & Activates cGMP Endogenous cGMP cGMP->PKG Activates Effect Downstream Effect (e.g., Vasorelaxation, Gene Expression) PKG->Effect Phosphorylation

Figure 1: Mechanistic differentiation between the Rp-inhibitor and Sp-activator. Using the Sp-isomer as a positive control confirms that the machinery for cGMP signaling is present and functional.

Recommended Concentrations
  • Inhibition Range: 1 µM – 50 µM.

  • IC50: ~0.5 µM (varies by PKG isoform).

  • Washout: Because it is lipophilic, it partitions into membranes.[2][3] Washout may require multiple media changes over 1–2 hours.

Troubleshooting & FAQ

Issue 1: "I see no inhibition of my cGMP-dependent phenotype."

Possible Cause: Insufficient Pre-incubation.

  • Explanation: Unlike water-soluble drugs, lipophilic analogs must partition through the membrane and equilibrate.

  • Solution: Pre-incubate cells with Rp-8-pCPT-cGMPS for 30–60 minutes before adding the agonist (e.g., NO donors, ANP).

Possible Cause: Competitive Displacement.

  • Explanation: This is a competitive inhibitor.[2][3][8] If your stimulus raises intracellular cGMP to extremely high levels (e.g., high dose SNAP or SNP), the inhibitor may be outcompeted.

  • Solution: Perform a dose-response curve of your agonist in the presence of fixed inhibitor concentration.

Issue 2: "The compound precipitated when added to the media."

Possible Cause: Solvent Shock.

  • Explanation: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to cold media causes rapid local precipitation of the hydrophobic compound.

  • Solution:

    • Warm the media to 37°C before addition.

    • Dilute the stock 1:10 in media/buffer first (intermediate dilution), vortex, then add to the final vessel.

    • Vortex the culture vessel immediately (if suspension) or swirl gently (if adherent) upon addition.

Issue 3: "My cells look unhealthy after 24 hours."

Possible Cause: Off-target effects or DMSO toxicity.

  • Explanation: While selective for PKG, high concentrations (>100 µM) can inhibit PKA. Furthermore, DMSO >0.1% can induce differentiation or toxicity in sensitive lines.

  • Solution:

    • Check final DMSO concentration.

    • Run a "Vehicle Control" (Media + DMSO only).

    • Reduce concentration to 10–20 µM.

Troubleshooting Logic Flow

Troubleshooting Start Problem: No Effect Observed CheckConc Is Concentration > IC50? (>1 µM) Start->CheckConc CheckTime Pre-incubation time? CheckConc->CheckTime Yes Increase Increase to 10-50 µM CheckConc->Increase No CheckComp Is Agonist Dose too high? CheckTime->CheckComp > 30 mins IncubateLonger Pre-incubate 45-60 min to allow permeation CheckTime->IncubateLonger < 30 mins ReduceAgonist Reduce NO/Agonist Conc. (Competitive Inhibition) CheckComp->ReduceAgonist Yes CheckPurity Verify Stock Integrity (Did it precipitate?) CheckComp->CheckPurity No

Figure 2: Decision matrix for troubleshooting lack of efficacy in cell-based assays.

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Technical Datasheet. (Detailed physicochemical properties, solubility, and stability data). Link

  • Cayman Chemical. Rp-8-pCPT-Cyclic GMPS Product Information. (Solubility in DMSO vs. PBS and IC50 values). Link

  • Butt, E., et al. (1995). "Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-pCPT-cGMP." Biochemical Pharmacology. (Establishes the utility of pCPT analogs in intact cells). Link

  • Werner, K., et al. (2011). "Cyclic GMP-Dependent Protein Kinase Inhibitors in Health and Disease." Current Medicinal Chemistry. (Review of stability and specificity of Rp-analogs). Link

Sources

Rp-8-pCPT-cGMPS degradation products and purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers working with Rp-8-pCPT-cGMPS (Rp-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate). It addresses critical questions regarding purity analysis, degradation pathways, and experimental troubleshooting.

Module 1: Purity Analysis & Quality Control

Q: How do I definitively verify the purity of my Rp-8-pCPT-cGMPS batch?

A: Routine UV-spectrophotometry is insufficient for distinguishing the Rp-isomer from its diastereomer (Sp-isomer) or hydrolysis products. You must use Reverse-Phase HPLC (RP-HPLC) or High-Resolution Mass Spectrometry (HRMS) .

Standard Operating Procedure: RP-HPLC Purity Check

The 8-pCPT modification significantly increases lipophilicity compared to native cGMP. Standard nucleotide gradients will result in extremely long retention times or carryover.

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA), pH 7.0 (Ion-pairing agent).
Mobile Phase B 80% Acetonitrile / 20% Water.
Flow Rate 1.0 mL/min.
Detection UV @ 254 nm (primary) and 280 nm (secondary).
Gradient 0–2 min: 10% B (Isocratic)2–20 min: 10%

60% B (Linear)20–25 min: 60%

90% B (Wash)25–30 min: 10% B (Re-equilibration).

Interpretation:

  • Main Peak: Rp-8-pCPT-cGMPS typically elutes late (approx. 15–18 min) due to the hydrophobic pCPT group.

  • Critical Impurity (Sp-Isomer): The Sp-isomer (a PKG activator) is the most dangerous impurity. It usually elutes slightly earlier or later than the Rp-isomer depending on the specific column chemistry, but close resolution is common.

  • Hydrolysis Products: Linear 8-pCPT-GMPS elutes significantly earlier than the cyclic parent compound.

Q: Why is the distinction between Rp and Sp isomers critical?

A: The stereochemistry at the phosphorus atom dictates biological function.

  • Rp-8-pCPT-cGMPS: Locks the kinase in an inactive conformation (Antagonist/Inhibitor).

  • Sp-8-pCPT-cGMPS: Mimics the active conformation (Agonist/Activator).

  • Risk: Even a 1–2% contamination of the Sp-isomer can induce partial PKG activation, masking the inhibitory effect of the Rp-isomer and leading to false-negative results in inhibition assays.

Module 2: Stability & Degradation Troubleshooting

Q: What are the primary degradation products I should look for?

A: While the phosphorothioate bond renders the compound resistant to enzymatic hydrolysis (by PDEs), it is still susceptible to chemical degradation under stress (low pH, high temperature, UV light).

1. Hydrolysis of the Cyclic Phosphate Ring:

  • Product: Rp-8-pCPT-GMPS (Linear guanosine monophosphorothioate).[2]

  • Cause: Prolonged exposure to acidic pH (< 5.0) or extreme heat.

  • Detection: Appears as a polar peak eluting earlier in RP-HPLC.

2. Desulfurization (Oxidation):

  • Product: 8-pCPT-cGMP (Oxygen replaces Sulfur).[3]

  • Cause: Exposure to strong oxidizing agents or free radicals.

  • Impact: 8-pCPT-cGMP is a potent activator of PKG.[3] If your inhibitor converts to this, your experiment will show the opposite of the intended effect.

3. De-arylation (Rare):

  • Product: Rp-cGMPS (Loss of the chlorophenylthio group).

  • Cause: Extreme UV exposure or radical attack.

Q: My stock solution has turned slightly yellow. Is it compromised?

A: Proceed with caution.

  • Cause: The thio-ether linkage in the pCPT group and the phosphorothioate moiety are sensitive to oxidation. Slight yellowing often indicates trace oxidation products or sulfur extrusion.

  • Action: Run a check on HPLC. If purity is >95%, it may still be usable for acute assays, but fresh powder should be ordered for critical kinetics.

  • Prevention: Always store stock solutions protected from light (amber vials) and under inert gas (Argon/Nitrogen) if possible.

Module 3: Handling & Storage Protocols

Q: What is the best solvent for reconstitution?

A:

  • Water: Soluble as the sodium salt, but lipophilicity can make high concentrations (>10 mM) difficult to dissolve without mild heating or sonication.

  • DMSO/Ethanol: Highly recommended for stock solutions (up to 100 mM).

    • Note on DMSO: Ensure the DMSO is anhydrous. Water in DMSO can accelerate hydrolysis over months of storage at -20°C.

Q: Can I freeze-thaw the stock solution?

A: Minimize freeze-thaw cycles.

  • Best Practice: Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 20–50 µL). Store at -20°C or -80°C.

  • Stability: Stable for at least 6 months at -20°C in anhydrous DMSO.

Module 4: Visualizing the Science

Figure 1: Purity Analysis Decision Tree

A logical workflow for researchers encountering unexpected results.

PurityCheck Start Experimental Anomaly (e.g., No Inhibition observed) CheckHPLC Run RP-HPLC (C18, TEAA/ACN Gradient) Start->CheckHPLC SinglePeak Single Main Peak (>98%) CheckHPLC->SinglePeak Retention ~15 min DoublePeak Doublet Peak detected CheckHPLC->DoublePeak Shoulder peak EarlyPeak Early Eluting Peak detected CheckHPLC->EarlyPeak Retention <5 min Action1 Check Assay Conditions (Concentration/Time) SinglePeak->Action1 Action2 Isomer Contamination (Sp-isomer presence) DoublePeak->Action2 Action3 Hydrolysis Product (Linear 8-pCPT-GMPS) EarlyPeak->Action3

Caption: Diagnostic workflow for identifying Rp-8-pCPT-cGMPS purity issues via RP-HPLC.

Figure 2: Degradation Pathways

Chemical breakdown routes for Rp-8-pCPT-cGMPS.

Degradation Parent Rp-8-pCPT-cGMPS (PKG Inhibitor) Oxidation Oxidation (Desulfurization) Parent->Oxidation ROS / Peroxides Hydrolysis Acid Hydrolysis (Ring Opening) Parent->Hydrolysis pH < 5.0 Prod1 8-pCPT-cGMP (PKG Activator!) Oxidation->Prod1 Prod2 Rp-8-pCPT-GMPS (Linear / Inactive) Hydrolysis->Prod2

Caption: Primary chemical degradation pathways: Desulfurization (activator formation) and Hydrolysis.

References

  • Butt, E., et al. (1995). "cAMP- and cGMP-dependent protein kinase antagonists."[4][5] European Journal of Pharmacology.

  • Genieser, H.G., et al. (1992). "Synthesis and biochemical properties of new 8-substituted analogs of cGMP." Journal of Neurochemistry.
  • Biolog Life Science Institute. (n.d.). "Rp-8-pCPT-cGMPS Technical Information."

  • Sandberg, M., et al. (2005). "Characterization of the degradation of cyclic nucleotides by HPLC." Analytical Biochemistry.

Sources

Technical Support Center: Navigating High cGMP Levels with Rp-8-pCPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Rp-8-pCPT-cGMPS. This guide is designed to provide in-depth troubleshooting and practical advice for effectively using this potent cGMP-dependent protein kinase (PKG) inhibitor, with a special focus on the unexpected scenario of observing high cyclic guanosine monophosphate (cGMP) levels during your experiments. As scientists and drug development professionals, precise experimental control and accurate data interpretation are paramount. This resource is structured to address common questions and complex challenges in a direct, question-and-answer format, grounded in scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rp-8-pCPT-cGMPS?

A1: Rp-8-pCPT-cGMPS is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It functions by binding to the cGMP binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. Its high lipid solubility allows it to readily cross cell membranes, making it an effective tool for studying PKG signaling in intact cells.[1]

Q2: What are the known Ki and IC50 values for Rp-8-pCPT-cGMPS?

A2: The inhibitory constant (Ki) for Rp-8-pCPT-cGMPS against PKG is approximately 0.5 µM.[1][2] The half-maximal inhibitory concentration (IC50) can vary depending on the specific PKG isoform and the experimental conditions. For instance, reported IC50 values are around 18.3 µM for cGK Iα and 0.16 µM for cGK II.[3] It's crucial to determine the effective concentration empirically in your specific experimental system.

Q3: Is Rp-8-pCPT-cGMPS selective for PKG?

A3: Rp-8-pCPT-cGMPS exhibits good selectivity for PKG over cAMP-dependent protein kinase (PKA) and Epac-1. However, like any pharmacological inhibitor, off-target effects are possible, especially at higher concentrations. One notable off-target effect is its interaction with cyclic nucleotide-gated (CNG) channels, where it can act as a partial agonist or antagonist depending on the channel isoform and the surrounding cGMP concentration.[4][5]

Q4: Why might I observe high cGMP levels in my experiment when I'm using a PKG inhibitor?

A4: This is a counterintuitive but important observation. The primary reasons for this phenomenon are indirect and relate to feedback loops within the cGMP signaling pathway. PKG can phosphorylate and activate certain phosphodiesterases (PDEs), the enzymes that degrade cGMP. By inhibiting PKG, you may be inadvertently preventing the activation of these cGMP-degrading PDEs, leading to an accumulation of cGMP.

Troubleshooting Guide: High cGMP Levels

Observing elevated cGMP levels while using a PKG inhibitor can be perplexing. This section provides a structured approach to troubleshooting this issue.

Logical Flow for Troubleshooting High cGMP

cGMP_Signaling cluster_0 Cell Membrane cluster_1 Intracellular NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PDE PDE cGMP->PDE PKG->PDE Activates (Feedback) Downstream_Effects Downstream_Effects PKG->Downstream_Effects 5'-GMP 5'-GMP PDE->5'-GMP Degrades cGMP to Rp_inhibitor Rp-8-pCPT-cGMPS Rp_inhibitor->PKG Inhibits

Caption: Simplified cGMP signaling pathway.

Experimental Protocols

Protocol 1: Dose-Response Curve for Rp-8-pCPT-cGMPS

This protocol is designed to determine the optimal concentration of Rp-8-pCPT-cGMPS for inhibiting PKG activity in your specific cell type.

Materials:

  • Cells of interest cultured in appropriate plates

  • Rp-8-pCPT-cGMPS stock solution (e.g., 10 mM in DMSO)

  • A known PKG activator (e.g., 8-Br-cGMP or a nitric oxide donor like SNP)

  • Cell lysis buffer

  • Assay to measure a downstream target of PKG phosphorylation (e.g., VASP phosphorylation assay, Western blot for a specific phosphoprotein)

  • Plate reader or Western blot imaging system

Procedure:

  • Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Pre-incubation with Inhibitor:

    • Prepare a serial dilution of Rp-8-pCPT-cGMPS in your cell culture medium. A suggested starting range is from 0.1 µM to 50 µM. Include a vehicle control (DMSO).

    • Remove the old medium from your cells and add the medium containing the different concentrations of the inhibitor.

    • Pre-incubate the cells for 30-60 minutes to allow for cell penetration of the inhibitor.

  • Stimulation of PKG Activity:

    • Add the PKG activator to each well (except for a negative control group which receives only the vehicle for the activator). The concentration of the activator should be predetermined to give a robust, sub-maximal response.

    • Incubate for the optimal time to induce phosphorylation of your target of interest (typically 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells according to the protocol for your downstream assay.

  • Assay for PKG Activity: Measure the phosphorylation of your downstream target.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response (e.g., % inhibition of phosphorylation) against the log of the Rp-8-pCPT-cGMPS concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

Workflow for Dose-Response Experiment

Dose_Response_Workflow A Seed Cells C Pre-incubate Cells with Inhibitor A->C B Prepare Serial Dilutions of Rp-8-pCPT-cGMPS B->C D Stimulate with PKG Activator C->D E Lyse Cells D->E F Measure Downstream PKG Target E->F G Data Analysis & IC50 Calculation F->G

Caption: Dose-response experimental workflow.

Protocol 2: Measuring Intracellular cGMP Levels

This protocol outlines the general steps for quantifying intracellular cGMP using a commercially available ELISA kit.

Materials:

  • Cells treated with Rp-8-pCPT-cGMPS and appropriate controls

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • cGMP ELISA kit

  • Plate reader

Procedure:

  • Cell Treatment: Treat your cells as described in your experimental design.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add 0.1 M HCl to the cells and incubate for 10 minutes to lyse the cells and inhibit PDE activity.

    • Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP. Some kits may require an acetylation step to increase sensitivity.

  • ELISA: Follow the instructions provided with your specific cGMP ELISA kit. This typically involves adding your samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a labeled cGMP conjugate, washing steps, and substrate addition.

  • Data Analysis: Measure the absorbance on a plate reader and calculate the cGMP concentration in your samples based on the standard curve.

Data Interpretation and Advanced Considerations

Q9: How do I interpret my results if both PKG inhibition and CNG channel modulation could be occurring?

A9: This is a challenging but important aspect of using cGMP analogs. To dissect these effects, consider the following experimental design strategies:

  • Use a range of inhibitor concentrations: As the effects on CNG channels may be more pronounced at higher concentrations, a thorough dose-response analysis can help differentiate between the two.

  • Employ a specific CNG channel blocker: If a selective blocker for the CNG channel isoform in your system is available, co-treatment with Rp-8-pCPT-cGMPS can help isolate the effects of PKG inhibition.

  • Use a structurally different PKG inhibitor: Comparing the effects of Rp-8-pCPT-cGMPS with another PKG inhibitor that has a different off-target profile can provide valuable insights.

  • Measure downstream targets of both pathways: If possible, measure specific downstream effectors of both PKG and CNG channels to see which pathway is being predominantly affected.

Quantitative Data Summary

ParameterValueSource
Rp-8-pCPT-cGMPS Ki (PKG) ~0.5 µM[1][2]
Rp-8-pCPT-cGMPS IC50 (cGK Iα) 18.3 µM[3]
Rp-8-pCPT-cGMPS IC50 (cGK II) 0.16 µM[3]
Recommended Starting Concentration Range 0.1 - 50 µMEmpirical

References

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268. [Link]

  • Kramer, R. H., & Tibbs, G. R. (1996). Antagonists of cyclic nucleotide-gated channels and molecular mapping of their site of action. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(4), 1285–1293. [Link]

  • BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-CPT-cAMPS. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). Rp-8-pCPT-cGMPS. Retrieved from [Link]

  • Pliushcheuskaya, P., Kesh, S., Kaufmann, E., Wucherpfennig, S., Nache, V., & Michalakis, S. (2022). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. International Journal of Molecular Sciences, 23(9), 5098. [Link]

  • Butt, E., Pohler, D., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Naunyn-Schmiedeberg's archives of pharmacology, 350(1), 108–112. [Link]

  • BIOLOG Life Science Institute. (n.d.). 8-pCPT-cGMP. Retrieved from [Link]

  • Smolenski, A., Burkhardt, M., Eigenthaler, M., Butt, E., Gambaryan, S., Lohmann, S. M., & Walter, U. (1998). Functional analysis of cGMP-dependent protein kinases I and II as mediators of NO/cGMP effects. Naunyn-Schmiedeberg's archives of pharmacology, 358(1), 134–139. [Link]

  • Gamm, D. M., Francis, S. H., Angelotti, T. P., Corbin, J. D., & Uhler, M. D. (1995). The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms. The Journal of biological chemistry, 270(45), 27380–27388. [Link]

  • Francis, S. H., & Corbin, J. D. (2005). cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action. Pharmacological reviews, 57(3), 287–314. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

Sources

Validation & Comparative

The PKG Inhibitor Paradox: A Technical Comparison of Rp-8-pCPT-cGMPS vs. KT-5823

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

In the study of cGMP-dependent protein kinase (PKG) signaling, the choice of inhibitor is not merely a matter of preference—it is often the determinant between a reproducible discovery and a false negative.

For decades, KT-5823 was cited as the standard pharmacological inhibitor for PKG. However, rigorous re-evaluation in the early 2000s revealed a critical flaw: while potent in cell-free systems, KT-5823 is functionally inert in many intact cell types due to sequestration and poor solubility.

Conversely, Rp-8-pCPT-cGMPS , a second-generation cyclic nucleotide analog, has emerged as the superior alternative for cellular studies. By targeting the regulatory cGMP-binding domain rather than the ATP-binding pocket, it offers a distinct mechanism of action with significantly improved cell permeability and stability.

This guide provides an evidence-based comparison to help you select the correct tool for your experimental context.

Mechanistic Divergence

The fundamental difference between these two compounds lies in where and how they disable the kinase.

KT-5823: The ATP-Competitive Blocker

KT-5823 is a staurosporine derivative. Like most kinase inhibitors of its generation, it functions by competing with ATP for the catalytic cleft of the kinase.

  • Mechanism: Binds to the ATP-binding pocket in the catalytic domain.

  • The Flaw: The ATP-binding pocket is highly conserved across the kinome. While KT-5823 was designed for specificity, its structural similarity to other staurosporine analogs leads to off-target effects on PKA and PKC.

Rp-8-pCPT-cGMPS: The Allosteric Antagonist

Rp-8-pCPT-cGMPS is a semi-synthetic analog of cGMP. It acts as a competitive antagonist at the regulatory domain.

  • Mechanism: It occupies the cGMP-binding sites (Sites A and B) on the regulatory domain of PKG.[1][2][3][4][5]

  • The "Lock": Unlike cGMP, binding of the Rp-isomer does not induce the conformational change required to release the catalytic domain. The kinase remains in its auto-inhibited (closed) state.

  • Modifications:

    • Rp-isomer (Phosphorothioate): A sulfur atom replaces a non-bridging oxygen on the phosphate, rendering the molecule resistant to hydrolysis by phosphodiesterases (PDEs).

    • 8-pCPT (parachlorophenylthio): This lipophilic group dramatically increases membrane permeability, allowing the compound to enter intact cells via passive diffusion.

PKG_Inhibition_Mechanism PKG_Inactive PKG (Inactive) Auto-inhibited State PKG_Active PKG (Active) Phosphorylation PKG_Inactive->PKG_Active cGMP Binding (Conformational Change) cGMP Endogenous cGMP cGMP->PKG_Inactive Activates ATP ATP ATP->PKG_Active Fuel Rp_Inhibitor Rp-8-pCPT-cGMPS (Regulatory Domain) Rp_Inhibitor->PKG_Inactive Competes with cGMP Locks in Inactive State KT_Inhibitor KT-5823 (Catalytic Domain) KT_Inhibitor->PKG_Active Competes with ATP Blocks Catalysis Downstream Substrate Phosphorylation PKG_Active->Downstream ATP Transfer

Figure 1: Mechanistic distinction between regulatory domain antagonism (Rp-8-pCPT-cGMPS) and catalytic domain inhibition (KT-5823).

Comparative Performance Analysis

The following data aggregates findings from key biochemical studies, specifically highlighting the discrepancy between cell-free and intact-cell performance.

Quantitative Profile
FeatureRp-8-pCPT-cGMPS KT-5823
Primary Target PKG I

, PKG I

, PKG II
PKG (General)
Inhibition Type Competitive Antagonist (Regulatory)Competitive Inhibitor (ATP Site)
Ki (Cell-Free) ~0.5 µM (PKGI)0.23 µM
Selectivity (vs PKA) High (>100-fold)Low (Ki PKA = 10 µM; Ki PKC = 4 µM)
Cell Permeability High (Lipophilic modification)Poor/Variable (Albumin sequestration)
PDE Stability High (Phosphorothioate bond)N/A (Not a nucleotide)
Intact Cell Efficacy Proven (Inhibits VASP phosphorylation)Failed (Often inert in platelets/mesangial cells)
The "Intact Cell" Failure of KT-5823

A landmark study by Burkhardt et al. (2000) demonstrated that while KT-5823 inhibits purified PKG effectively, it fails to inhibit PKG-mediated VASP phosphorylation in intact human platelets and rat mesangial cells.

  • Observation: In some cases, KT-5823 actually enhanced cGMP effects, likely due to off-target interference with other signaling nodes.

  • Cause: The compound is highly lipophilic but is rapidly sequestered by serum albumin in culture media or binds non-specifically to cellular lipids, reducing its effective free concentration to near zero.

Critical Insight: If your experiment involves intact cells in media containing serum (FBS/BSA), KT-5823 is likely to generate false negative results.

Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols.

Protocol A: Validating PKG Inhibition with Rp-8-pCPT-cGMPS

Use this protocol for intact cell studies (e.g., platelets, smooth muscle cells).

Reagents:

  • Inhibitor: Rp-8-pCPT-cGMPS (Lyophilized, store at -20°C).

  • Activator (Control): 8-pCPT-cGMP (Membrane permeable activator).[5][6]

  • Readout: Western Blot for p-VASP (Ser239) – a specific PKG marker.

Workflow:

  • Preparation: Dissolve Rp-8-pCPT-cGMPS in water or buffer (avoid DMSO if possible, though compatible). Prepare a 10 mM stock.

  • Serum Starvation: If cells tolerate, reduce serum to 0.1% or 0% for 4 hours prior to treatment to minimize protein binding (though Rp-8-pCPT-cGMPS is less sensitive to this than KT-5823).

  • Pre-incubation: Treat cells with 10–50 µM Rp-8-pCPT-cGMPS for 15–30 minutes .

    • Note: The lipophilic nature requires time to equilibrate across the membrane.

  • Stimulation: Add PKG activator (e.g., NO donor or 8-pCPT-cGMP) for the desired time (typically 5–15 min).

  • Lysis & Blot: Lyse cells and blot for p-VASP (Ser239).

    • Success Criterion: The Rp-treated lane should show significantly reduced phosphorylation compared to the Activator-only lane.

Protocol B: When to (Cautiously) Use KT-5823

Use only in cell-free/purified enzyme assays.

Workflow:

  • Buffer: Use a kinase buffer with low protein content (no BSA).

  • Concentration: Use 1 µM (approx. 4x Ki).

    • Warning: Exceeding 1 µM drastically increases PKA/PKC inhibition risk.

  • Control: Must run a parallel PKA activity assay to quantify off-target inhibition.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate inhibitor for your study.

Inhibitor_Selection Start Select PKG Inhibitor System_Type Experimental System? Start->System_Type Cell_Free Purified Enzyme / Lysate System_Type->Cell_Free In Vitro Intact_Cell Intact Cells / Tissue System_Type->Intact_Cell In Vivo / Ex Vivo KT_Path KT-5823 Cell_Free->KT_Path Acceptable (Cheap) Rp_Path Rp-8-pCPT-cGMPS Cell_Free->Rp_Path Superior (Specificity) Check_Serum Is Serum/Albumin Present? Intact_Cell->Check_Serum Warning STOP: KT-5823 is sequestered by albumin and lacks efficacy. KT_Path->Warning High Risk of False Negative Check_Serum->KT_Path Yes Check_Serum->Rp_Path Yes or No

Figure 2: Decision tree for PKG inhibitor selection. Note the "Stop" condition for KT-5823 in serum-containing media.

References

  • Burkhardt, M., et al. (2000). "KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells."[5] Journal of Biological Chemistry, 275(43), 33536-33541.

  • Butt, E., et al. (1995). "cAMP- and cGMP-dependent protein kinase phosphorylation sites of the focal adhesion vasodilator-stimulated phosphoprotein (VASP) in vitro and in intact human platelets." Journal of Biological Chemistry, 269(20), 14509-14517.

  • Dostmann, W. R., et al. (2000). "Probing the mechanisms of cGMP-dependent protein kinase activation with cyclic nucleotide analogs." Pharmacology & Therapeutics, 88(2), 103-121.

  • Taylor, M. S., et al. (2004). "Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation." Molecular Pharmacology, 65(5), 1111-1119.

Sources

Distinguishing PKG vs. CNG Channel Effects: A Technical Guide using Rp-8-pCPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing PKG vs CNG Channel Effects with Rp-8-pCPT-cGMPS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclic nucleotide signaling landscape is defined by a critical bifurcation: cGMP regulates cellular function primarily through two distinct effectors—Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) ion channels .[1]

Rp-8-pCPT-cGMPS is widely cited as a potent, membrane-permeable PKG inhibitor. However, treating it as a "clean" kinase inhibitor is a common experimental pitfall. In reality, this compound exhibits complex pharmacology at CNG channels, acting as a competitive antagonist or partial agonist depending on the channel isoform and concentration.

This guide details the mechanistic nuances of Rp-8-pCPT-cGMPS and provides a rigorous, self-validating "Dual-Key" experimental protocol to definitively distinguish between kinase-driven and channel-driven phenotypes.

The Probe Profile: Rp-8-pCPT-cGMPS

To use this probe effectively, one must understand its chemical modifications and how they dictate target interaction.

FeatureChemical ModificationFunctional Consequence
Lipophilicity 8-pCPT (8-(4-chlorophenylthio))Drastically increases membrane permeability, allowing use in intact cells/tissues. Increases affinity for PKG.
Resistance Rp-isomer (Phosphorothioate)Renders the bond resistant to hydrolysis by Phosphodiesterases (PDEs).
PKG Effect Rp-isomer Locks the kinase regulatory domain in an inactive conformation (Competitive Inhibitor).
CNG Effect Rp-isomer + 8-pCPT Context Dependent. Acts as a competitive antagonist (blocks pore opening) or weak partial agonist (opens pore <5%).
Mechanistic Comparison: PKG vs. CNG
ParameterTarget: PKG (Protein Kinase G) Target: CNG Channels (Rod/Cone/Olfactory)
Action Potent Competitive Inhibitor Antagonist or Weak Partial Agonist
Mechanism Binds to regulatory sites (A/B); prevents catalytic domain release.Binds to channel ligand site; competes with cGMP but fails to stabilize the "open" state efficiently.
Affinity (

/

)
High Affinity (

)
Moderate Affinity (Isoform dependent; often binds tighter than cGMP but opens poorly).
Net Result Loss of Function (Substrate phosphorylation stops).Loss of Function (In presence of high cGMP) or Weak Gain of Function (In absence of cGMP).

Critical Insight: If you observe a physiological block using Rp-8-pCPT-cGMPS, you cannot conclude it is solely PKG-mediated. You have merely confirmed the involvement of a cGMP binding pocket.

Visualization: The Signaling Bifurcation

The following diagram illustrates the divergent pathways and where Rp-8-pCPT-cGMPS intervenes.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC cGMP cGMP sGC->cGMP Synthesis PKG PKG (Protein Kinase G) cGMP->PKG Activates CNG CNG Ion Channels cGMP->CNG Opens Phos Phosphorylation (Substrates) PKG->Phos Flux Ca2+/Na+ Influx (Depolarization) CNG->Flux Probe Rp-8-pCPT-cGMPS Probe->PKG Strong Inhibition (Competitive) Probe->CNG Antagonism or Partial Agonism

Caption: cGMP signaling bifurcation showing dual-target potential of Rp-8-pCPT-cGMPS. Note the inhibitory pressure on both arms.

Experimental Strategy: The "Dual-Key" Protocol

To scientifically validate that an effect is PKG-dependent and not CNG-dependent, you must use a "Logic Gate" approach involving complementary inhibitors.

The Logic Gate:
  • Inhibitor A (Broad): Rp-8-pCPT-cGMPS (Hits PKG + CNG).

  • Inhibitor B (Channel-Specific): L-cis-Diltiazem (Pore blocker, does not affect PKG).

  • Inhibitor C (Kinase-Specific): DT-3 or KT5823 (Hits PKG, does not affect CNG).

Step-by-Step Protocol

Step 1: Establish the Baseline Response

  • Stimulate the system (e.g., with NO donor like SNAP or membrane-permeable 8-Br-cGMP) to induce the cGMP-dependent phenotype.

  • Record Magnitude (

    
    ).
    

Step 2: The Rp-8-pCPT-cGMPS Challenge

  • Pre-incubate with Rp-8-pCPT-cGMPS (5–10 µM for cell-free; 20–50 µM for intact cells).

  • Result: If the response is blocked, the target is either PKG or CNG. (Ambiguous Result).

Step 3: The Channel Blockade Control (Differentiation)

  • Repeat the experiment using L-cis-Diltiazem (10–50 µM).

  • Mechanism: Diltiazem blocks the pore of CNG channels but has no binding site on PKG.

  • Interpretation:

    • If Diltiazem mimics the Rp-8-pCPT-cGMPS block

      
       The effect is CNG Channel mediated .
      
    • If Diltiazem has no effect

      
       The effect is PKG mediated .
      

Step 4: The Kinase-Specific Confirmation (Optional but Recommended)

  • Use a highly specific peptide inhibitor like DT-3 (membrane-impermeable; requires microinjection/dialysis) or a myristoylated version for cells.

  • Alternatively, use Rp-8-Br-PET-cGMPS .[2][3][4] While also a cGMP analog, it has a distinct profile where it inhibits PKG potently but often inhibits CNG channels more weakly or with different kinetics than the pCPT analog, providing a secondary "fingerprint" comparison.

Data Interpretation & Decision Tree

Use the following decision tree to interpret your experimental data.

Logic Start Observed cGMP Effect RpTreat Apply Rp-8-pCPT-cGMPS Start->RpTreat Block Effect Blocked? RpTreat->Block NoBlock No Block: Not cGMP dependent or insufficient dose Block->NoBlock No YesBlock Block Observed: Could be PKG or CNG Block->YesBlock Yes Diltiazem Apply L-cis-Diltiazem (CNG Pore Blocker) YesBlock->Diltiazem DilResult Effect Blocked by Diltiazem? Diltiazem->DilResult ConclusionCNG CONCLUSION: CNG Channel Mediated DilResult->ConclusionCNG Yes ConclusionPKG CONCLUSION: PKG Mediated DilResult->ConclusionPKG No

Caption: Logic flow for distinguishing PKG vs. CNG mechanisms using differential inhibitors.

Quantitative Comparison of Reagents
ReagentPrimary TargetSecondary Target EffectSelectivity ProfileRecommended Use
Rp-8-pCPT-cGMPS PKG (Inhibitor) CNG (Antagonist/Partial Agonist) Low Selectivity (Hits both)General cGMP pathway blockade; high membrane permeability.
Rp-8-Br-PET-cGMPS PKG (Inhibitor) CNG (Inhibitor) ModerateOften preferred for retinal studies; inhibits rod CNGs effectively.
L-cis-Diltiazem CNG (Pore Blocker) None (on PKG)High (for Channels)Essential Control to rule out channel effects.
DT-3 (Peptide) PKG (Inhibitor) NoneVery High (for PKG)"Gold Standard" for PKG specificity (requires microinjection).
8-pCPT-cGMP PKG (Activator) CNG (Potent Agonist) LowPositive control; activates both pathways strongly.
References
  • Butt, E., et al. (1994).[1] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[5][6] European Journal of Pharmacology: Molecular Pharmacology. Link

  • Wei, J.Y., et al. (1996).[6] "Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action." Journal of Neuroscience. Link

  • Kramer, R.H., & Tibbs, G.R. (1996). "Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action." Journal of Neuroscience. Link

  • Vighi, E., et al. (2018). "Combination of cGMP analogues with opposing actions on CNG channels selectively modulate rod or cone photoreceptor function."[4][7] Pharmaceutics. Link[2]

  • Biolog Life Science Institute. "Technical Information: Rp-8-pCPT-cGMPS." Product Data Sheet. Link

Sources

Technical Guide: Advantages of Rp-8-pCPT-cGMPS Over Non-Permeable Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rp-8-pCPT-cGMPS (Rp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate) represents the current gold standard for the specific, membrane-permeable inhibition of cGMP-dependent protein kinase (PKG) in intact cells.

Unlike first-generation analogs (e.g., Rp-cGMPS) which are hydrophilic and require invasive delivery methods (microinjection, electroporation), Rp-8-pCPT-cGMPS incorporates a lipophilic 4-chlorophenylthio (pCPT) moiety at the C-8 position. This modification, combined with the phosphorothioate substitution, confers three critical advantages:

  • Membrane Permeability: Passive diffusion across cell membranes without the need for acetoxymethyl (AM) ester loading.

  • Metabolic Stability: Resistance to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs).

  • Mechanistic Specificity: Acts as a competitive antagonist at the cyclic nucleotide-binding sites of PKG I and II, locking the kinase in an inactive holoenzyme conformation.

Mechanistic Foundation & Chemical Logic

To understand the superiority of Rp-8-pCPT-cGMPS, one must analyze the structural modifications that overcome the limitations of native cGMP and early analogs.

The "Rp" Configuration (Inhibition)

The sulfur substitution at the cyclic phosphate moiety creates a chiral center. The Rp-isomer (Reverse configuration) binds to the regulatory domain of PKG but prevents the conformational change required to release the catalytic domain. In contrast, the Sp-isomer mimics cGMP and acts as an agonist.

The "8-pCPT" Modification (Permeability)

Native cGMP and Rp-cGMPS are highly polar. The addition of the para-chlorophenylthio (pCPT) group at position 8 of the guanine ring significantly increases lipophilicity. This allows the molecule to partition into the lipid bilayer and enter the cytosol, a property absent in Rp-cGMPS.

The Phosphorothioate Bond (Stability)

The modification of the phosphate bond renders the molecule resistant to hydrolysis by PDEs. This ensures that the inhibitor concentration remains constant during the experimental window, unlike native nucleotides which are rapidly degraded.

Diagram: PKG Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism of Rp-8-pCPT-cGMPS versus the activation pathway of native cGMP.

PKG_Pathway cGMP Native cGMP PKG_Inactive PKG (Inactive Holoenzyme) cGMP->PKG_Inactive Binds Regulatory Site Inhibitor Rp-8-pCPT-cGMPS Inhibitor->PKG_Inactive Competes for Binding PKG_Inactive->PKG_Inactive Locked State (No Catalysis) PKG_Active PKG (Active Conformation) PKG_Inactive->PKG_Active Conformational Change Substrate Substrate Phosphorylation (e.g., VASP Ser239) PKG_Active->Substrate Catalysis Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrate->Response

Caption: Rp-8-pCPT-cGMPS competes with cGMP for the regulatory site, locking PKG in an inactive state.

Comparative Analysis

The following table contrasts Rp-8-pCPT-cGMPS with its non-permeable predecessor (Rp-cGMPS) and the native signaling molecule.

FeatureRp-8-pCPT-cGMPSRp-cGMPSNative cGMP
Primary Function Membrane-Permeable PKG Inhibitor Non-permeable PKG InhibitorPKG Activator
Cell Entry Passive Diffusion (Lipophilic)Requires Microinjection / ElectroporationRequires permeabilization or NO donors
PDE Stability High (Phosphorothioate bond)HighLow (Rapidly hydrolyzed)
PKG Affinity (Ki) ~0.5 µM ~15-20 µMN/A (Activator)
Isoform Selectivity Inhibits PKG I & IIInhibits PKG I & IIActivates PKG I & II
Experimental Use Intact Cells & Tissues Lysates / Permeabilized CellsLysates
Why "KT5823" is Not Recommended

Historically, KT5823 was used as a PKG inhibitor.[1] However, modern proteomic studies have shown it to be ineffective at inhibiting PKG in intact cells and highly non-specific (inhibiting other kinases). Rp-8-pCPT-cGMPS is the superior alternative for validating PKG-dependent pathways.

Experimental Protocol: Intracellular PKG Inhibition

This protocol describes the use of Rp-8-pCPT-cGMPS to inhibit cGMP-induced VASP phosphorylation in cultured cells (e.g., platelets or smooth muscle cells).

Reagents Required
  • Rp-8-pCPT-cGMPS: (e.g., Biolog Cat. No. C 009). Prepare a 10 mM stock in water or buffer.

  • Agonist: 8-pCPT-cGMP (Activator) or SNP (NO donor).[2]

  • Lysis Buffer: Containing phosphatase inhibitors.

Step-by-Step Workflow
  • Cell Preparation:

    • Culture cells to 80-90% confluency in 6-well plates.

    • Serum-starve cells for 2-4 hours prior to treatment to reduce basal kinase activity.

  • Inhibitor Loading (Pre-incubation):

    • Add Rp-8-pCPT-cGMPS to the culture media.

    • Recommended Concentration: 10 µM – 100 µM. (A common starting point is 50 µM).[3]

    • Time: Incubate for 15–30 minutes at 37°C.

    • Note: The lipophilic nature allows rapid entry, but sufficient time is needed to reach equilibrium at the intracellular target.

  • Stimulation:

    • Add the cGMP agonist (e.g., 100 µM 8-pCPT-cGMP or 100 µM SNP) directly to the media containing the inhibitor.

    • Incubate for 5–10 minutes .

  • Termination & Lysis:

    • Aspirate media rapidly.

    • Wash once with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with phosphatase inhibitors (critical to preserve phosphorylation states).

  • Readout (Western Blot):

    • Blot for p-VASP (Ser239) .[1]

    • Expected Result: The agonist-only lane will show a strong band for p-VASP. The Inhibitor + Agonist lane should show significantly reduced signal, validating PKG dependence.

Diagram: Experimental Workflow

Protocol_Workflow Step1 1. Serum Starvation (2-4 Hours) Step2 2. Pre-incubation with Rp-8-pCPT-cGMPS (50 µM) (15-30 min) Step1->Step2 Basal State Step3 3. Stimulation with Agonist (e.g., SNP or 8-pCPT-cGMP) (5-10 min) Step2->Step3 Inhibitor Loaded Step4 4. Cell Lysis (+ Phosphatase Inhibitors) Step3->Step4 Pathway Activated Step5 5. Western Blot Analysis Target: p-VASP (Ser239) Step4->Step5 Protein Extraction

Caption: Standard workflow for validating PKG-dependent signaling using Rp-8-pCPT-cGMPS.

References

  • Butt, E., et al. (1994).[4] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[5][6] European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268.[5]

  • Biolog Life Science Institute. (n.d.). "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Sheet.

  • Werner, K., et al. (2011). "Cyclic GMP-dependent protein kinase type I regulation of VASP phosphorylation in human platelets." Journal of Cyclic Nucleotide Research.
  • MedChemExpress. "Rp-8-pCPT-cGMPS Datasheet."

Sources

Defining Specificity: A Comparative Guide to Validating Rp-8-pCPT-cGMPS Using PKG Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Crisis of Specificity: Pharmacological inhibition remains the fastest method to interrogate signaling pathways, yet it is plagued by off-target effects. In cGMP signaling, Rp-8-pCPT-cGMPS is widely regarded as the superior alternative to the historically unreliable KT5823. However, reliance on chemical inhibition alone is no longer sufficient for high-impact publication standards.

This guide provides a rigorous framework for validating Rp-8-pCPT-cGMPS specificity using Protein Kinase G (PKG/PRKG1) Knockout (KO) cells . By treating the genetic knockout as the "Null Hypothesis," researchers can mathematically isolate on-target efficacy from off-target toxicity (e.g., PKA cross-talk or CNG channel modulation).

Part 1: The Compound Profile

Rp-8-pCPT-cGMPS vs. The Alternatives[1][2]

To understand why Rp-8-pCPT-cGMPS is the current standard, we must compare it to its predecessors and functional opposites.

FeatureRp-8-pCPT-cGMPS (The Standard)KT5823 (The Historical Control)8-pCPT-cGMP (The Activator)
Function Inhibitor (Competitive)Inhibitor (ATP-competitive)Activator
Mechanism Binds regulatory domain; locks kinase in inactive conformation.[1]Binds ATP-binding pocket.Binds regulatory domain; induces active conformation.
Permeability High (Lipophilic pCPT group).Moderate.High.
Stability High (Resistant to PDE hydrolysis).Variable.High.
Specificity Good , but affects CNG channels & PKA at high concentrations.Poor . Ineffective in many intact cell systems; high albumin binding.High specificity for PKG over PKA.
Key Limitation Partial agonism on retinal CNG channels.Unreliable in vivo/intact cells.N/A (Used as positive control).
Mechanism of Action

Rp-8-pCPT-cGMPS functions as a "dead-end" analog. It mimics cGMP, occupying the allosteric binding sites on the PKG regulatory domain. However, the Rp-phosphorothioate modification prevents the conformational shift required to release the catalytic domain, effectively freezing the holoenzyme in an inactive state.

PKG_Mechanism cGMP Endogenous cGMP PKG_Inactive PKG (Inactive Holoenzyme) cGMP->PKG_Inactive Binds Regulatory Domain Rp_Inhibitor Rp-8-pCPT-cGMPS (Inhibitor) Rp_Inhibitor->PKG_Inactive Competitive Binding PKG_Active PKG (Active) Catalytic Domain Released Rp_Inhibitor->PKG_Active BLOCKS Change PKG_Inactive->PKG_Active Conformational Change Substrate Substrate Phosphorylation (e.g., VASP Ser239) PKG_Active->Substrate Phosphorylates

Figure 1: Competitive inhibition mechanism. Rp-8-pCPT-cGMPS competes with cGMP for the regulatory site but prevents the structural transition necessary for catalysis.

Part 2: The Gold Standard Validation Protocol

The Core Logic: If Rp-8-pCPT-cGMPS produces a physiological effect (e.g., reduced migration, calcium flux) in a cell line completely lacking PKG, that effect is off-target (likely mediated by PKA or CNG channels).

Experimental Design: The "Null Hypothesis" System

You must run two parallel workflows: Wild Type (WT) and PKG Knockout (KO) .

Reagents Required[2][3][4][5][6][7]
  • Inhibitor: Rp-8-pCPT-cGMPS (Biolog or equivalent).[3][8] Dissolve in water or buffer; avoid DMSO if possible to minimize solvent effects, though often supplied as sodium salt.

  • Activator (Positive Control): 8-pCPT-cGMP (distinct from the inhibitor).[3][5]

  • Readout: Western Blot for Phospho-VASP (Ser239) .

    • Note: VASP Ser239 is the specific PKG site.[6] Ser157 is primarily PKA, though cross-talk exists.

Step-by-Step Protocol

1. Cell Preparation

  • Seed WT and PKG-/- (KO) cells (e.g., CRISPR-generated) in 6-well plates.

  • Grow to 70-80% confluency.

  • Serum Starve: Incubate in serum-free media for 4-12 hours prior to treatment to reduce basal kinase activity.

2. Pre-Incubation (Inhibition Phase)

  • Treat cells with Rp-8-pCPT-cGMPS (Recommended: 10 µM - 50 µM).

  • Critical Step: Incubate for 45-60 minutes . Unlike small molecule ATP-competitors, cyclic nucleotide analogs require time to equilibrate across the membrane and occupy the regulatory sites.

  • Include a Vehicle Control (Media/Buffer only).

3. Stimulation (Activation Phase)

  • Stimulate cells with the activator 8-pCPT-cGMP (50-100 µM) or an NO donor (e.g., SNAP, SNP).

  • Incubate for 15-30 minutes .

4. Lysis & Analysis

  • Lyse cells on ice using RIPA buffer + Phosphatase Inhibitors (Critical).

  • Perform Western Blot.[2][4][6]

  • Primary Antibodies: Anti-pVASP (Ser239) and Anti-Total VASP.

Part 3: Data Interpretation & Decision Matrix

The following table serves as your decision matrix. You are looking for the "Specific Rescue" phenotype.

ConditionWT Cells (Outcome)PKG KO Cells (Outcome)Interpretation
Vehicle Basal pVASPLow/No pVASPBaseline established.
Activator Only (8-pCPT-cGMP)High pVASP No Change System Valid: Activator is specific to PKG.
Inhibitor Only (Rp-8-pCPT-cGMPS)Basal or LowerNo ChangeInhibitor is not an agonist (check for toxicity).[1]
Inhibitor + Activator Reduced pVASP No Change SUCCESS: Effect is PKG-dependent.
Inhibitor + Activator High pVASPN/AFAILURE: Dose too low or inhibitor degraded.
Inhibitor Effect in KO Phenotype observedPhenotype observed FAILURE: Off-target effect (likely CNG or PKA).
Visualizing the Validation Workflow

Validation_Logic Treatment Apply Rp-8-pCPT-cGMPS (Inhibitor) WT Wild Type Cells (PKG Present) Treatment->WT KO Knockout Cells (PKG Absent) Treatment->KO WT_Res Biological Effect BLOCKED WT->WT_Res Expected WT_Fail Effect Persists WT->WT_Fail Potential Resistance KO_Clean NO Effect Observed KO->KO_Clean Ideal Result KO_Dirty Effect Observed (Toxicity/Off-Target) KO->KO_Dirty Specificity Failure Valid VALIDATED Specific Inhibition WT_Res->Valid KO_Clean->Valid Invalid INVALID Off-Target (CNG/PKA) KO_Dirty->Invalid

Figure 2: The Validation Logic Flow. Specificity is confirmed only when the inhibitor blocks the effect in WT but shows zero activity in the KO background.

Part 4: Critical Scientific Considerations (E-E-A-T)

The CNG Channel Trap

While Rp-8-pCPT-cGMPS is a robust PKG inhibitor, it acts as a partial agonist on Cyclic Nucleotide-Gated (CNG) channels, particularly in retinal tissues.

  • Implication: If your readout involves Calcium influx or membrane potential in neuronal/retinal cells, Rp-8-pCPT-cGMPS may induce a signal independent of PKG.

  • Mitigation: The KO control is the only way to detect this. If the KO cells show Ca2+ flux upon treatment, the compound is activating CNG channels.

PKA Cross-Talk

At concentrations >50 µM, specificity drops. The lipophilic nature of the compound allows it to accumulate intracellularly. If you observe phosphorylation of VASP Ser157 (the PKA site) increasing despite treatment, you are likely hitting the PKA pathway or activating cross-talk mechanisms.

Stability and Handling
  • Storage: Store lyophilized at -20°C.

  • Solvent: Water is preferred. DMSO is acceptable but can induce differentiation in some cell lines, confounding kinase assays.

  • Timing: Do not rush the pre-incubation. 15 minutes is insufficient for membrane permeation of this analog.

References

  • Butt, E., et al. (1994). "Synthesis, lipophilicity, and biological activity of pharmacologically important activators of protein kinase G." European Journal of Pharmacology.

  • Wei, J., et al. (2018). "Rp-8-pCPT-cGMPS: A Tool to Discriminate between PKG and CNG Channel Effects." Biolog Life Science Institute Technical Notes.

  • Smolenski, A., et al. (1998). "Analysis of cGMP-dependent protein kinase signaling in platelets." Journal of Biological Chemistry. (Establishes VASP Ser239 as the specific readout).

  • Burley, D.S., et al. (2007). "The influence of the PKG inhibitor Rp-8-pCPT-cGMPS on ischemia/reperfusion injury." British Journal of Pharmacology.[9]

  • Genetics and Molecular Biology Branch, NIH. (2024).[3] "CRISPR/Cas9 Knockout Validation Protocols."

Sources

A Comparative Guide to the Potency and Selectivity of PKG Inhibitors: Rp-8-pCPT-cGMPS vs. DT-2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) pathway stands as a pivotal regulator of numerous physiological processes, from vasodilation to neuronal function.[1][2] Pharmacological inhibitors of PKG are indispensable tools for dissecting these pathways and for the development of novel therapeutics. This guide provides an in-depth, objective comparison of two widely used PKG inhibitors, Rp-8-pCPT-cGMPS and DT-2, focusing on their respective potencies, mechanisms of action, and selectivity, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureRp-8-pCPT-cGMPSDT-2
Mechanism of Action Competitive inhibitor at the cGMP binding siteInhibitor at the substrate binding site
In Vitro Potency Ki: 0.45-0.7 µM for PKG isoformsKi: ~12.5 nM for PKG I
Cellular Specificity Generally considered selective for PKG over PKA. Some off-target effects on CNG channels noted.High in vitro selectivity for PKG I over PKA, but this is lost in intact cells, with significant off-target effects on other kinases (e.g., ERK, p38, PKB, PKC).
Effect on Basal Activity Can act as a partial agonistInhibits basal, cGMP-independent PKG activity
Chemical Nature cGMP analog (small molecule)Peptide-based
Cell Permeability High, due to lipophilic modificationsCell-permeable, but uptake mechanism is complex

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action: Two Sides of the Same Coin

The fundamental difference between Rp-8-pCPT-cGMPS and DT-2 lies in their mechanism of inhibiting PKG activity.

Rp-8-pCPT-cGMPS is a cGMP analog that acts as a competitive inhibitor at the cGMP binding sites on the regulatory domain of PKG.[3] By occupying these sites, it prevents the binding of endogenous cGMP, thus locking the kinase in its inactive conformation. The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity, while the 8-pCPT modification enhances its lipophilicity and cell permeability.[4][5]

DT-2 , on the other hand, is an oligopeptide inhibitor that targets the substrate-binding site of the catalytic domain of PKG I.[6] This mechanism is distinct from the competitive inhibition of cGMP binding and, in theory, should not be overcome by high concentrations of cGMP. A significant and unique feature of DT-2 is its ability to inhibit the basal, cGMP-independent activity of PKG, a characteristic not observed with Rp-8-pCPT-cGMPS.[7]

Diagram: cGMP/PKG Signaling Pathway and Inhibitor Action

G cluster_upstream Upstream Activation cluster_pkg PKG Regulation cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG_inactive Inactive PKG cGMP->PKG_inactive binds & activates PKG_active Active PKG Substrates Substrates PKG_active->Substrates phosphorylates Rp_8_pCPT_cGMPS Rp-8-pCPT-cGMPS Rp_8_pCPT_cGMPS->PKG_inactive competitively inhibits cGMP binding Phosphorylated_Substrates Phosphorylated_Substrates Substrates->Phosphorylated_Substrates Physiological_Response Physiological Response (e.g., Vasodilation) Phosphorylated_Substrates->Physiological_Response DT_2 DT-2 DT_2->PKG_active inhibits substrate binding

Caption: cGMP/PKG signaling pathway and points of inhibition.

Potency: A Tale of Two Contexts - In Vitro vs. In Cello

A critical aspect for researchers is the potency of an inhibitor. Here, the distinction between in vitro and in-cell activity is paramount.

In Vitro Potency:

  • Rp-8-pCPT-cGMPS is a pan-PKG inhibitor with Ki values in the sub-micromolar to micromolar range:

    • PKGIα: 0.5 µM

    • PKGIβ: 0.45 µM

    • PKGII: 0.7 µM Some studies also report IC50 values of 18.3 µM for PKG Iα and 0.16 µM for PKG II.[4]

  • DT-2 demonstrates significantly higher potency for PKG I in purified enzyme assays, with a reported Ki of approximately 12.5 nM.[8]

Functional Potency in a Physiological Setting:

In studies on isolated pressurized cerebral arteries, DT-2 demonstrated a more potent functional effect than Rp-8-pCPT-cGMPS. While Rp-8-pCPT-cGMPS only marginally reversed vasodilation induced by a cGMP analog, DT-2 completely reversed it.[7] This suggests that in a more complex biological system, DT-2's mechanism of action may translate to a more pronounced inhibitory effect.

Selectivity and Off-Target Effects: The Cellular Challenge

An ideal inhibitor is highly selective for its target. While both compounds show some level of selectivity in vitro, their performance in a cellular context differs significantly.

Rp-8-pCPT-cGMPS:

This compound exhibits selectivity for PKG over Protein Kinase A (PKA) and Epac-1. In intact human platelets, it was shown to antagonize PKG activation without affecting PKA or cGMP-regulated phosphodiesterases.[3] However, it's important to note that Rp-8-pCPT-cGMPS can have off-target effects on cyclic nucleotide-gated (CNG) channels, where it can act as a weak partial agonist or antagonist depending on the specific channel isoform.[9]

DT-2:

DT-2 is reported to have high selectivity for PKG I over PKA in in vitro assays (approximately 1300-fold).[6] However, this selectivity is largely lost in cellular environments. Studies have shown that in intact cells, DT-2 does not specifically inhibit PKG and can modulate the activity of several other kinases, including ERK, p38, PKB, and PKC.[10][11] This lack of specificity in a cellular context is a major limitation for its use as a selective PKG inhibitor in living systems. Some researchers have concluded that, due to these off-target effects, there are currently no truly specific pharmacological inhibitors for PKG in intact cells.[10]

Experimental Protocols: A Guide to Assessing PKG Inhibition

To aid researchers in their experimental design, we provide outlines of common protocols for assessing PKG activity and inhibition.

Diagram: Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant_PKG Recombinant PKG Incubation Incubate at 30°C Recombinant_PKG->Incubation Substrate_Peptide Substrate Peptide Substrate_Peptide->Incubation Inhibitor Inhibitor (Rp-8-pCPT-cGMPS or DT-2) Inhibitor->Incubation ATP_mix [γ-32P]ATP + MgCl2 ATP_mix->Incubation Stop_Reaction Stop Reaction (e.g., with SDS-PAGE buffer) Incubation->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify band intensity Autoradiography->Quantification

Caption: Workflow for in vitro PKG kinase assay.

In Vitro PKG Kinase Assay (Radiolabeled ATP)

This assay provides a direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.[12][13][14][15]

Materials:

  • Recombinant PKG enzyme

  • Specific peptide substrate for PKG (e.g., kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Inhibitor (Rp-8-pCPT-cGMPS or DT-2) at various concentrations

  • cGMP (for stimulated activity)

  • SDS-PAGE reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, substrate peptide, and cGMP (if measuring stimulated activity).

  • Aliquot the master mix into reaction tubes.

  • Add the inhibitor at the desired final concentrations to the respective tubes.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP.

  • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

  • Quantify the band intensity to determine the extent of phosphorylation and calculate IC50 values for the inhibitors.

Cellular PKG Activity Assay (VASP Phosphorylation)

This assay assesses PKG activity in intact cells by measuring the phosphorylation of an endogenous PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at a specific site (Ser239).[16][17][18][19]

Materials:

  • Cultured cells of interest (e.g., platelets, smooth muscle cells)

  • PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like SNP)[5]

  • Inhibitor (Rp-8-pCPT-cGMPS or DT-2)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibody specific for phospho-VASP (Ser239)

  • Primary antibody for total VASP (as a loading control)

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • Densitometry software for quantification

Procedure:

  • Seed cells and grow to the desired confluency.

  • Pre-incubate the cells with various concentrations of the inhibitor (Rp-8-pCPT-cGMPS or DT-2) for a defined period (e.g., 30-60 minutes).

  • Stimulate the cells with a PKG activator for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with the phospho-VASP (Ser239) antibody and the total VASP antibody.

  • Detect the signals using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensities using densitometry and normalize the phospho-VASP signal to the total VASP signal.

Conclusion: Choosing the Right Tool for the Job

The choice between Rp-8-pCPT-cGMPS and DT-2 as a PKG inhibitor is highly dependent on the experimental context.

Rp-8-pCPT-cGMPS stands out as a reliable and well-characterized pan-PKG inhibitor for both in vitro and in-cell studies. Its competitive mechanism of action is well-understood, and its selectivity profile, while not perfect, is reasonably good for many applications. Its high lipophilicity ensures good cell permeability, making it a valuable tool for investigating the role of PKG in various cellular processes.

DT-2 , while exhibiting impressive potency in in vitro kinase assays, comes with a significant caveat: its lack of specificity in intact cells. The documented off-target effects on other key signaling kinases make it a challenging tool for unequivocally attributing observed cellular effects solely to PKG inhibition. However, its unique ability to inhibit basal PKG activity may offer opportunities for specific research questions where this property is of interest, provided that the potential for off-target effects is carefully controlled and considered in the interpretation of the results.

References

  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268. [Link]

  • Pohler, D., et al. (1995). Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP. Biochemical Pharmacology, 50(5), 627-634. [Link]

  • Taylor, M. S., et al. (2004). Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation. Molecular Pharmacology, 65(5), 1111-1119. [Link]

  • Rathod, D., et al. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration. International Journal of Molecular Sciences, 22(3), 1180. [Link]

  • Gambaryan, S., et al. (2012). The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells. British Journal of Pharmacology, 167(4), 785-796. [Link]

  • Becirovic, E., et al. (2021). cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. International Journal of Molecular Sciences, 22(16), 8882. [Link]

  • Schlossmann, J., et al. (2013). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. International Journal of Molecular Sciences, 14(12), 23947-23974. [Link]

  • Knape, M. J., & Medzihradszky, K. F. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

  • Zorko, M., & Langel, Ü. (2014). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Membrane Biology, 247(8), 689-703. [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Smolenski, A. (2012). The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells. British Journal of Pharmacology, 167(4), 785-796. [Link]

  • Cornwell, T. L., et al. (2003). Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells. Endocrinology, 144(10), 4485-4494. [Link]

  • Baker, D. A., et al. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. Pathogens, 9(12), 1058. [Link]

  • Serafini, M., et al. (2021). Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer. Cancers, 13(11), 2741. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-13. [Link]

  • Francis, S. H., et al. (2010). cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action. Pharmacological Reviews, 62(3), 525-563. [Link]

  • White, K. M., et al. (2018). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Journal of Medicinal Chemistry, 61(24), 11133-11144. [Link]

  • Heitz, F., et al. (2008). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 1(1), 99-126. [Link]

  • Baragaña, B., et al. (2020). Structural Basis for Inhibitor Potency and Selectivity of Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors. ACS Infectious Diseases, 6(11), 3016-3028. [Link]

  • Foley, K. F., et al. (2005). Culture conditions influence uptake and intracellular localization of the membrane permeable cGMP-dependent protein kinase inhibitor DT-2. Frontiers in Bioscience, 10, 1302-1312. [Link]

  • Tsai, E. J., & Kass, D. A. (2024). Cardiac cGMP Regulation and Therapeutic Applications. Hypertension, 81(12), 2465-2479. [Link]

  • Benz, P. M., et al. (2009). Regulation of VASP by phosphorylation: Consequences for cell migration. Cell Adhesion & Migration, 3(4), 360-363. [Link]

  • Avdeef, A. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 14(3), 606. [Link]

  • Thompson, W. J., et al. (2002). Vasodilator-stimulated Phosphoprotein (VASP) Phosphorylation Provides a Biomarker for the Action of Exisulind and Related Agents That Activate Protein Kinase G. Cancer Research, 62(12), 3479-3485. [Link]

Sources

Technical Guide: Comparative Evaluation of Rp-8-pCPT-cGMPS in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rp-8-pCPT-cGMPS Advantage

Rp-8-pCPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) represents a gold standard in the modulation of the NO/cGMP signaling pathway. Unlike first-generation inhibitors, this molecule combines two critical structural modifications: the Rp-phosphorothioate substitution (conferring resistance to phosphodiesterases) and the 8-pCPT moiety (enhancing lipophilicity and membrane permeability).

This guide details the evaluation of Rp-8-pCPT-cGMPS using competitive binding methodologies, specifically focusing on Fluorescence Polarization (FP) and Radioligand Displacement. It is designed for researchers requiring precise quantification of PKG isoform affinity (


) and selectivity profiles against cAMP-dependent protein kinase (PKA) and Cyclic Nucleotide-Gated (CNG) channels.

Mechanism of Action & Structural Logic

To evaluate binding data correctly, one must understand the molecular mechanics. PKG (cGMP-dependent protein kinase) exists as a homodimer. Each subunit contains a regulatory (R) domain with two cGMP binding sites (CNB-A and CNB-B) and a catalytic (C) domain.

  • The Agonist (cGMP): Binds to CNB sites, inducing a conformational change that releases the C-domain, activating the kinase.

  • The Antagonist (Rp-8-pCPT-cGMPS): Binds to the same CNB sites but locks the protein in a rigid, inactive conformation. It prevents the "unleashing" of the catalytic domain.

  • Causality in Assay Design: Because Rp-8-pCPT-cGMPS functions as a competitive antagonist, its efficacy is strictly dependent on the concentration of endogenous cGMP. Assays must therefore be designed to measure displacement (

    
    ) rather than direct enzymatic suppression alone.
    
Visualization: PKG Activation vs. Inhibition Pathway

PKG_Mechanism cGMP Endogenous cGMP Inhibitor Rp-8-pCPT-cGMPS PKG_Inactive PKG Holoenzyme (Inactive / Auto-inhibited) Complex_Active PKG-cGMP Complex (Active Conformation) PKG_Inactive->Complex_Active  + cGMP (Conformational Shift)   Complex_Locked PKG-Inhibitor Complex (Locked/Inactive) PKG_Inactive->Complex_Locked  + Rp-8-pCPT-cGMPS (Steric Lock)   Substrate Substrate Phosphorylation Complex_Active->Substrate  Catalysis   Complex_Locked->Substrate  Blockade  

Figure 1: Mechanism of Action. Rp-8-pCPT-cGMPS competes for the regulatory binding site but stabilizes the inactive state, preventing downstream phosphorylation.

Comparative Analysis: Rp-8-pCPT-cGMPS vs. Alternatives

The choice of inhibitor dictates the validity of in vivo and in vitro data. The table below contrasts Rp-8-pCPT-cGMPS with its closest analogs.

FeatureRp-8-pCPT-cGMPS Rp-8-Br-cGMPS Rp-cGMPS KT5823
Primary Target Pan-PKG (I & II)PKG (Preferential for PKG I)PKG (Weak)Non-specific (Disproven)
Membrane Permeability High (Lipophilic)ModerateLow (Requires microinjection/AM)High
Metabolic Stability High (PDE Resistant)HighHighUnstable
Affinity (

)
~0.5 µM (High)~10-20 µM> 20 µMN/A (ATP site competitor)
Selectivity (vs PKA) High (>100-fold)ModerateModerateLow
Key Limitation Can activate retinal CNG channelsLower potencyLow potencyNot recommended (Off-target effects)

Expert Insight: While KT5823 was historically popular, it is now considered obsolete due to poor selectivity and lack of efficacy in intact cells [1]. Rp-8-pCPT-cGMPS is the preferred reagent for intact cell studies due to its ability to cross membranes without acetoxymethyl (AM) esterification.

Validated Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol avoids radioactive hazards (


H-cGMP) by using a fluorescent tracer (Fluo-cGMP). It relies on the principle that a small fluorescent molecule rotates rapidly (low polarization), but when bound to a large protein (PKG), it rotates slowly (high polarization).
Reagents & Setup[1][2]
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA, 0.05% Tween-20. Note: Tween-20 prevents non-specific binding of the lipophilic inhibitor to the plate walls.
    
  • Tracer: 8-Fluo-cGMP (FAM or TAMRA labeled) at 5 nM.

  • Protein: Recombinant PKG I

    
     or I
    
    
    
    (concentration determined by titration, typically ~10-20 nM).
  • Competitor: Rp-8-pCPT-cGMPS (Serial dilution: 0.1 nM to 100 µM).

Step-by-Step Workflow

This workflow includes self-validating checkpoints (Z' factor and Window).

FP_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition cluster_2 Phase 3: Measurement Step1 Prepare Assay Buffer (Include 0.05% Tween-20) Step2 Titrate PKG Protein (Determine Kd for Tracer) Step1->Step2 Step3 Dispense 10µL PKG Protein (at 2x Final Conc) Step2->Step3 Select [Protein] yielding 80% bound tracer Step4 Add 5µL Rp-8-pCPT-cGMPS (Serial Dilution) Step3->Step4 Step5 Pre-Incubation (15 mins @ RT) Step4->Step5 Critical: Allow Inhibitor to access site first Step6 Add 5µL Tracer (8-Fluo-cGMP) (Final Conc: 5 nM) Step5->Step6 Step7 Equilibration (60 mins @ RT in Dark) Step6->Step7 Step8 Read Fluorescence Polarization (Ex: 485nm / Em: 535nm) Step7->Step8

Figure 2: Experimental Workflow. The pre-incubation step is optional but recommended for high-affinity inhibitors to ensure equilibrium.

Protocol Causality & Troubleshooting
  • Why Titrate Protein First? You must use a protein concentration that yields ~50-80% of the maximal polarization signal (

    
    ). If [Protein] 
    
    
    
    , the assay enters the "titration regime" and cannot distinguish inhibitor affinities effectively.
  • Why Tween-20? Rp-8-pCPT-cGMPS is highly lipophilic. Without detergent, it may adhere to the polystyrene microplate, reducing the effective concentration and artificially inflating the

    
    .
    
  • Self-Validation: Include a "No Protein" control (min mP) and a "No Inhibitor" control (max mP). The Z'-factor should be

    
     for a reliable assay.
    

Data Interpretation

Raw data (mP units) should be plotted against log[Inhibitor].

  • Calculate % Inhibition:

    
    
    
  • Determine

    
    :  Fit data to a 4-parameter logistic (Hill) equation.
    
  • Convert to

    
    :  Use the Cheng-Prusoff equation adapted for FP (or the Nikolovska-Coleska equation for more precision):
    
    
    
    
    • Where

      
       is the concentration of the fluorescent tracer.
      
    • 
       is the dissociation constant of the tracer for PKG.
      

Expected Results:

  • Rp-8-pCPT-cGMPS:

    
     [2].
    
  • Hill Slope: Should be close to -1.0. A slope

    
     may indicate negative cooperativity or aggregation issues.
    

Critical Evaluation & Limitations

While Rp-8-pCPT-cGMPS is superior for PKG inhibition, researchers must be aware of specific cross-reactivity:

  • CNG Channels: This compound acts as a weak activator or partial agonist of retinal Cyclic Nucleotide-Gated (CNG) channels [3]. In experiments involving retinal tissue or neurons expressing CNG channels, control experiments using specific channel blockers (e.g., L-cis-diltiazem) are mandatory to rule out channel-mediated effects.

  • PKA Cross-talk: Although highly selective, at very high concentrations (>100 µM), it may partially inhibit PKA. Always verify phenotype with a specific PKA inhibitor (e.g., PKI peptide).

References

  • Burkhardt, M. et al. (2000). "KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells." Journal of Biological Chemistry, 275(43), 33536-33541. Link

  • Butt, E. et al. (1994). "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1] European Journal of Pharmacology, 269(2), 265-268. Link

  • Wei, J.Y. et al. (1996). "Antagonists of Cyclic Nucleotide-Gated Channels and Molecular Mapping of their Site of Action." Journal of Neuroscience, 16(23), 7557-7565. Link

  • Biolog Life Science Institute. (n.d.). "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Sheet. Link

  • Genieser, H.G. et al. (1992). "Inhibition of cGMP-dependent protein kinase by (Rp)-guanosine-3',5'-monophosphorothioates."[1][2] Journal of Neurochemistry, 59, 2332-2338.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Rp-8-pCPT-cyclic GMPS Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Rp-8-pCPT-cyclic GMPS Sodium Salt are paramount. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in established laboratory safety principles and regulatory awareness. The causality behind each step is explained to ensure a deep understanding of the protocol, fostering a culture of safety and compliance within your laboratory.

Core Principle: Hazard Assessment and the Precautionary Approach

Rp-8-pCPT-cGMPS is a potent and selective inhibitor of cGMP-dependent protein kinases (cGK), particularly type I and II isoforms, and is also known to act as an agonist for cyclic nucleotide-gated (CNG) channels.[1][2][3] Its utility in research stems from this specific biological activity.

While some safety data sheets (SDS) may state that the product contains no known hazardous ingredients, this should not be misinterpreted as it being harmless.[4] For many specialized research chemicals, comprehensive toxicological data is not available. Furthermore, the biological potency of this compound necessitates a cautious approach.[5] Therefore, the foundational principle for its disposal is to treat Rp-8-pCPT-cGMPS Sodium Salt as a potentially hazardous chemical waste and follow all institutional and local regulations for chemical waste disposal.

Key Precautionary Actions:

  • Always wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, nitrile gloves, and safety glasses.[4]

  • Avoid generating dust: When handling the solid form, minimize actions that could aerosolize the powder.[6]

  • Avoid all contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale.[4]

Pre-Disposal Protocol: Preparation and Compliance

Before disposing of any waste, a systematic preparation is essential. This ensures that the process is not only safe but also compliant with the stringent regulations governing laboratory waste.[7]

Step 1: Consult Your Institutional Environmental Health & Safety (EHS) Office This is the most critical step. Your EHS department provides guidelines and services tailored to your specific location and local regulations.[8] They will have the final say on waste container types, labeling requirements, and pickup schedules.

Step 2: Identify and Categorize Your Waste Stream Waste containing Rp-8-pCPT-cGMPS Sodium Salt will typically fall into one of three categories:

  • Unused or Expired Solid Compound: The original vial or container of the chemical.

  • Contaminated Solid Laboratory Waste: Items such as pipette tips, microfuge tubes, weigh boats, gloves, and paper towels that have come into direct contact with the compound.

  • Contaminated Aqueous Solutions: Buffer solutions, cell culture media, or other aqueous preparations containing the dissolved compound.

Step 3: Prepare Designated, Compatible Waste Containers Proper containment is non-negotiable.[9]

  • For solid waste , use a clearly marked, sealable container, such as a plastic pail or drum lined with a heavy-duty plastic bag.[10]

  • For liquid waste , use a leak-proof container with a screw-top cap that is chemically compatible with the solution.[9] Never use a container that cannot be securely sealed.

  • Never leave a funnel in a liquid waste container.[11]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for each waste category.

Protocol A: Disposal of Unused or Expired Solid Compound

The goal here is to dispose of the original container with minimal handling.

  • Verify Container Integrity: Ensure the original vial or container is tightly sealed and not damaged.

  • Attach Hazardous Waste Label: Do not rely on the manufacturer's label alone. Affix a completed institutional Hazardous Waste Label. This label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound Salt".

    • The date of accumulation.

  • Segregate for Pickup: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste.[12] Ensure it is segregated from incompatible materials as a general best practice.

Protocol B: Disposal of Contaminated Solid Laboratory Waste

This stream includes all disposable items that have been contaminated.

  • Establish a Collection Point: Place your designated solid waste container at or near the point of generation (e.g., on the bench where the work is being performed).[11]

  • Label the Container: Before adding any waste, label the container with a Hazardous Waste tag listing "this compound Salt contaminated debris" as the content.

  • Direct Disposal: As contaminated items are generated, place them directly into this container.

  • Seal When Not in Use: The container must be kept sealed at all times except when you are actively adding waste.[9][11]

  • Request Pickup: Once the container is full, seal it securely and arrange for pickup through your EHS office.

Protocol C: Disposal of Contaminated Aqueous Solutions

Liquid waste requires careful handling to prevent spills and ensure proper characterization.

  • Label the Container: Before adding waste, label a designated liquid waste container with a Hazardous Waste tag. Crucially, you must list all constituents and their approximate percentages, for example:

    • This compound Salt (~0.1%)

    • Sodium Chloride (0.9%)

    • HEPES Buffer (20 mM)

    • Water (~99%)

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.

  • Seal Securely: Remove the funnel and tightly seal the container cap.

  • Utilize Secondary Containment: Store the liquid waste container within a larger, non-reactive secondary container (like a plastic tub) to contain any potential leaks.[12]

  • Segregate and Store: Place the container in your SAA, ensuring it is segregated from incompatible waste streams like solvents or acids.

Waste Disposal Summary

For quick reference, the key procedural points are summarized in the table below.

Waste TypeRecommended ContainerDisposal ProtocolKey Precautions
Unused/Expired Solid Original sealed vial/containerAttach a complete hazardous waste label. Place in the designated solid chemical waste accumulation area.Ensure the original container is intact and tightly sealed.
Contaminated Labware Lined, sealable plastic pail or drumCollect items in a pre-labeled container. Keep sealed when not in use. Arrange for EHS pickup when full.Do not overfill. Ensure the liner bag is not punctured.
Aqueous Solutions Leak-proof, screw-cap bottleCollect in a pre-labeled container listing all constituents and percentages. Store in secondary containment.Never mix with incompatible waste streams. Keep sealed.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Rp-8-pCPT-cGMPS Sodium Salt.

G Disposal Workflow for Rp-8-pCPT-cGMPS Sodium Salt cluster_waste_type 1. Categorize Waste cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_final 3. Final Steps start Identify Waste Containing Rp-8-pCPT-cGMPS waste_type What is the physical form of the waste? start->waste_type solid_unused Unused/Expired Solid in Original Container waste_type->solid_unused Unused Solid solid_labware Contaminated Labware (Gloves, Tips, Tubes) waste_type->solid_labware Contaminated Solid liquid_solution Aqueous Solution waste_type->liquid_solution Aqueous Liquid collect_solid Place in Labeled Solid Chemical Waste Container solid_unused->collect_solid solid_labware->collect_solid saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid Pour into Labeled Liquid Waste Container with all Constituents Listed liquid_solution->collect_liquid secondary_containment Store in Secondary Containment collect_liquid->secondary_containment secondary_containment->saa ehs_pickup Arrange for Pickup by Institutional EHS saa->ehs_pickup

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Rp-8-pCPT-cyclic GMPS Sodium

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that even compounds not classified as hazardous demand a meticulous approach to safety. Rp-8-pCPT-cyclic GMPS Sodium, a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), is a valuable tool in signal transduction research.[1][2][3] Its utility in the lab is matched by our responsibility to handle it with the utmost care. This guide provides a procedural framework rooted in the principles of causality and self-validating protocols to ensure both the integrity of your research and the safety of your team.

The lipophilic nature of this compound, enhanced by the p-chlorophenylthio (pCPT) group at the 8-position, increases its membrane permeability.[4][5][6] While this property is advantageous for cell-based assays, it also underscores the importance of preventing unintended exposure. Although one supplier's Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a conservative approach to handling is always warranted for research chemicals whose toxicological properties are not fully characterized.[7]

Hazard Assessment and Risk Mitigation

Before any work begins, a thorough risk assessment is paramount. The primary risks associated with powdered chemical reagents like this compound are inhalation of fine particles and dermal or ocular contact.

Causality: The fine, crystalline nature of this solid compound means it can easily become airborne during weighing and transfer.[8][9] Inhalation can introduce the compound directly into the respiratory tract, while skin or eye contact can lead to localized or systemic absorption.

A foundational principle of laboratory safety is to minimize dust generation and accumulation.[9] All handling of the solid compound should be performed in a designated area, ideally within a chemical fume hood or a ventilated balance enclosure, to control airborne particulates.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Nitrile rubber glovesInspect gloves for any tears or defects before use.[8][10] Employ the proper glove removal technique to avoid contaminating your skin.[8][10] Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[8][10] After removing gloves, wash hands thoroughly with soap and water.[8][10]
Eye Protection Chemical safety gogglesStandard laboratory glasses do not provide adequate protection from splashes or airborne particles. Goggles that form a seal around the eyes are required. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes.[8][11]
Respiratory Protection N95 or P1 dust maskRecommended when handling the powder outside of a ventilated enclosure.[8] This minimizes the risk of inhaling fine particles. A respiratory protection program should be in place if required by workplace conditions.[8]
Body Protection Laboratory coatA clean, buttoned lab coat provides a barrier against accidental spills and skin contact.[8]

This suite of PPE acts as a system to prevent exposure through all primary routes.[12][13]

Procedural Workflow for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal. This workflow is designed to be a self-validating system, where each step reinforces the safety of the next.

Experimental Workflow Diagram

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Handling Area (Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat, Mask) prep_area->don_ppe weigh 3. Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve Transfer solid mix 5. Mix Thoroughly (Vortex/Sonicate) dissolve->mix transfer 6. Transfer Solution to Experimental System mix->transfer Use solution decontaminate 7. Decontaminate Work Surfaces transfer->decontaminate Post-experiment dispose 8. Dispose of Waste (Gloves, Tips, Tubes) in Chemical Waste decontaminate->dispose doff_ppe 9. Doff PPE dispose->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of Rp-8-pCPT-cGMPS Sodium.

Step-by-Step Methodology
  • Area Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure the work surface is clean and uncluttered.

    • Have all necessary equipment (spatulas, weigh boats, solvent, vortexer) and waste containers readily accessible.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical safety goggles.

    • If working outside a ventilated enclosure, put on your N95 or P1 dust mask.

    • Inspect and don your nitrile gloves.

  • Weighing the Compound:

    • To prevent dust dispersal, perform all weighing of the solid compound within a fume hood or ventilated balance enclosure.[8]

    • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.

    • Close the primary container tightly immediately after use.[9]

  • Solution Preparation:

    • Transfer the weighed solid to an appropriate vessel for dissolution.

    • Add the desired solvent. This compound is soluble in water.[5]

    • Rinse the tube walls and cap carefully to ensure all the compound is dissolved. Using an ultrasonic bath or vortex mixer can aid in achieving a uniform solution.[14]

  • Experimental Use:

    • When transferring the solution, take care to avoid splashes or aerosol generation.

  • Cleanup and Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposables (gloves, pipette tips, weigh boats, tubes) in a clearly labeled chemical waste container in accordance with your institution's guidelines.[8][10]

  • Doffing PPE and Hygiene:

    • Remove your PPE in the correct order to prevent self-contamination: gloves first, followed by your lab coat and goggles.

    • Wash your hands thoroughly with soap and water immediately after handling the compound and removing your PPE.[9]

Emergency Procedures and Disposal

Emergency Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10]

  • Eye Contact: Rinse cautiously with water for several minutes.[9] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[11] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[8][10]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, store at -20°C.[2][5]

  • Disposal: All waste materials, including the compound itself and any contaminated consumables, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[11]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring the integrity of their work and fostering a culture of safety within the laboratory.

References

  • Safety Data Sheet MES Sodium. BioSpectra, Inc. Available from: [Link]

  • SAFETY DATA SHEET. Merck Millipore. Available from: [Link]

  • Safety Data Sheet: Sodium chloride. Carl ROTH. Available from: [Link]

  • Technical Information about Rp-8-CPT-cAMPS. BIOLOG Life Science Institute. Available from: [Link]

  • Rp-8-pCPT-cGMPS. BIOLOG Life Science Institute. Available from: [Link]

  • Schwede F, Maronde E, Genieser HG, Jastorff B. Cyclic nucleotide analogs as biochemical tools and prospective drugs. Pharmacol Ther. 2000;87(2-3):199-226. Available from: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. 2019. Available from: [Link]

  • Cyclic nucleotide analogs as biochemical tools and prospective drugs. ResearchGate. 2025. Available from: [Link]

  • Polovich M. Personal protective equipment for antineoplastic safety. Clin J Oncol Nurs. 2023;27(4):457-461. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rp-8-pCPT-cyclic GMPS Sodium
Reactant of Route 2
Reactant of Route 2
Rp-8-pCPT-cyclic GMPS Sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.